Neihumicin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3Z,6Z)-3,6-dibenzylidene-5-methoxypyrazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c1-23-19-17(13-15-10-6-3-7-11-15)20-18(22)16(21-19)12-14-8-4-2-5-9-14/h2-13H,1H3,(H,20,22)/b16-12-,17-13- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMSPKVRKZDILM-MCOFMCJXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CC2=CC=CC=C2)C(=O)NC1=CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC\1=N/C(=C\C2=CC=CC=C2)/C(=O)N/C1=C\C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111451-12-8 | |
| Record name | Neihumicin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111451128 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
Neihumicin: A Technical Guide to its Discovery, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neihumicin is a novel cytotoxic and antifungal antibiotic discovered from the soil actinomycete Micromonospora neihuensis.[1][2] First reported in 1988, this pyrazine derivative has demonstrated significant biological activity, including potent cytotoxicity against certain cancer cell lines and inhibitory effects on fungal growth.[1] This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound, including detailed experimental protocols and a summary of its known biological activities. Due to the limited publicly available information on its precise mechanism of action, a hypothetical signaling pathway is proposed based on the activities of other cytotoxic metabolites from the Micromonospora genus.
Discovery and Isolation
This compound was first isolated from the culture broth of Micromonospora neihuensis Wu, sp. nov., a new species of actinomycete identified from a soil sample.[1] The producing organism was characterized by its unique morphological and cultural characteristics. The isolation of this compound involves a multi-step process of fermentation, extraction, and purification.
Experimental Workflow for this compound Discovery and Isolation
Caption: A flowchart illustrating the key stages from the initial discovery of the producing microorganism to the isolation and characterization of this compound.
Quantitative Data Summary
The biological activity of this compound has been quantified against a human cancer cell line and a fungal species. The key data points are summarized in the table below.
| Biological Activity | Test Organism/Cell Line | Parameter | Value | Reference |
| Cytotoxicity | KB tissue culture cells | ED50 | 0.94 µg/mL | [1] |
| Antifungal Activity | Saccharomyces cerevisiae ATCC 9763 | Not Specified | Active | [1] |
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the production, isolation, and biological evaluation of this compound, based on the original research publications.
Fermentation Protocol for this compound Production
-
Spore Culture Preparation: Micromonospora neihuensis is grown on tryptone-yeast extract-glucose agar plates to achieve good colony growth and sporulation.
-
Seed Culture: A loopful of spores is inoculated into a liquid seed medium (e.g., Tryptone-Yeast-Glucose broth) and incubated at 28°C with agitation for 4 days.
-
Production Culture: The seed culture is then used to inoculate a larger production medium. Optimal antibiotic production has been observed in enriched media such as yeast extract-malt extract broth (ISP-2) or tomato paste-oatmeal medium (TPO).
-
Incubation: The production culture is incubated at 25°C with agitation (200 rpm) for 6 days. Supplementation with vitamins B12 and C can enhance production.
Isolation and Purification Protocol
-
Harvesting: The culture broth is harvested, and the mycelial cake is separated from the filtrate.
-
Extraction: The mycelial cake is extracted with 90% methanol.
-
Concentration: The methanol extract is concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is further partitioned with ethyl acetate and water. The ethyl acetate layer, containing the active compound, is collected.
-
Chromatography: The concentrated ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a solvent system such as chloroform-methanol.
-
Crystallization: The active fractions are pooled, concentrated, and this compound is crystallized from a mixture of methanol and ethanol (1:1 v/v) to yield pure crystals.
Cytotoxicity Assay Protocol (KB Cells)
-
Cell Culture: KB cells (a human oral cancer cell line) are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Assay Setup: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Drug Treatment: A serial dilution of this compound is prepared and added to the wells. A control group receives only the vehicle.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).
-
Viability Assessment: Cell viability is determined using a suitable assay, such as the MTT or XTT assay, which measures mitochondrial activity.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The ED50 (the concentration of the drug that causes a 50% reduction in cell viability) is determined from the dose-response curve.
Antifungal Activity Assay Protocol (Saccharomyces cerevisiae)
-
Culture Preparation: Saccharomyces cerevisiae ATCC 9763 is grown in a suitable liquid medium (e.g., YM broth) to a desired cell density.
-
Agar Diffusion Assay:
-
A lawn of the yeast culture is spread evenly onto an agar plate (e.g., YM agar).
-
Sterile paper discs impregnated with known concentrations of this compound are placed on the agar surface.
-
The plates are incubated at an appropriate temperature (e.g., 30°C) for 24-48 hours.
-
The diameter of the zone of inhibition around each disc is measured to determine the antifungal activity.
-
-
Broth Dilution Assay (for Minimum Inhibitory Concentration - MIC):
-
Serial dilutions of this compound are prepared in a 96-well plate containing the yeast culture in broth.
-
The plate is incubated, and the lowest concentration of this compound that visibly inhibits yeast growth is determined as the MIC.
-
Mechanism of Action and Signaling Pathways
The precise molecular mechanism of action and the specific signaling pathways affected by this compound have not been extensively elucidated in the available scientific literature. However, based on its cytotoxic and antifungal properties, and by drawing parallels with other cytotoxic secondary metabolites produced by Micromonospora species, a hypothetical mechanism can be proposed.
Many cytotoxic compounds isolated from Micromonospora exert their effects by inducing oxidative stress and activating apoptotic pathways in cancer cells. It is plausible that this compound shares a similar mode of action.
Hypothetical Signaling Pathway of this compound-Induced Cytotoxicity
Caption: A hypothetical model of this compound's cytotoxic mechanism, potentially involving the induction of reactive oxygen species (ROS), leading to oxidative stress, DNA damage, and the activation of apoptotic pathways.
Conclusion
This compound, a pyrazine-containing antibiotic from Micromonospora neihuensis, presents a promising scaffold for the development of new cytotoxic and antifungal agents. This guide has provided a comprehensive overview of its discovery, isolation, and biological characterization based on the foundational research. While the precise mechanism of action remains to be fully elucidated, the provided protocols and data serve as a valuable resource for researchers in natural product chemistry, oncology, and infectious disease to further investigate the therapeutic potential of this intriguing molecule. Future studies are warranted to explore its molecular targets and signaling pathways to unlock its full potential in drug development.
References
A Technical Guide to the Secondary Metabolites of Micromonospora neihuensis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Micromonospora, a genus of Gram-positive bacteria belonging to the family Micromonosporaceae, is a well-established source of structurally diverse and biologically active secondary metabolites. These compounds have garnered significant interest in the pharmaceutical industry for their potential as therapeutic agents, including antibiotics and anticancer drugs. This technical guide provides an in-depth overview of the secondary metabolites produced by a specific species, Micromonospora neihuensis, with a focus on the core requirements for drug discovery and development professionals. The information presented herein is based on a comprehensive review of the available scientific literature.
Core Secondary Metabolite Profile of Micromonospora neihuensis
Current research has primarily identified a single major secondary metabolite from Micromonospora neihuensis, a potent cytotoxic and antifungal agent named neihumicin . While the genus Micromonospora is known for its prolific production of a wide array of secondary metabolites, detailed characterization of other compounds from this particular species is not extensively documented in publicly available literature.
This compound: A Cytotoxic and Antifungal Agent
This compound is a piperazine-type alkaloid with the chemical structure (Z)-3,(Z)-6-dibenzylidene-2-methoxy-3,6-dihydropyrazin-5-one[1][2]. It was first isolated from the culture broth of Micromonospora neihuensis strain NH3-1, which was originally isolated from a soil sample in Nei-Hu, Taiwan[3][4].
This compound has demonstrated significant biological activities, making it a compound of interest for further investigation in drug development.
Cytotoxicity:
This compound exhibits potent cytotoxic activity against human oral epidermoid carcinoma (KB) cells. The quantitative data for its in vitro cytotoxicity is summarized in the table below.
| Compound | Cell Line | Activity Metric | Value | Reference |
| This compound | KB | ED50 | 0.94 µg/mL | [3][5] |
Antifungal Activity:
In addition to its cytotoxic properties, this compound also shows antifungal activity against the yeast Saccharomyces cerevisiae ATCC 9763[3][4]. The activity is typically measured by the diameter of the inhibition zone in a paper disc diffusion assay[4].
Experimental Protocols
This section details the methodologies for the production, isolation, and biological evaluation of this compound from Micromonospora neihuensis.
Fermentation for this compound Production
The optimal conditions for the production of this compound by Micromonospora neihuensis strain NH3-1 have been determined through systematic studies[4].
Culture Media:
-
Spore Medium: Tryptone Yeast Glucose (TYG) agar was found to be optimal for colony growth and sporulation[4].
-
Seed Medium: Tryptone Yeast Glucose (TYG) liquid medium is used for the growth of the seed culture[4].
-
Production Medium: A variety of production media have been tested, with enriched media generally supporting good antibiotic production[4].
Fermentation Parameters:
| Parameter | Optimal Value |
| Temperature | 25°C |
| Agitation | 200 rpm |
| pH | Adjusted to 7.0 before sterilization |
| Incubation Time | 6 days |
| Inoculum | 2% (v/v) seed culture |
Supplements:
The addition of vitamins B₁₂ and C to the culture medium was found to enhance this compound production[4].
Isolation and Purification of this compound
The following protocol outlines the general steps for the isolation and purification of this compound from the fermentation broth of Micromonospora neihuensis.
-
Extraction: The mycelial cakes from the fermentation broth are extracted with 90% methanol[4].
-
Crystallization: The crude extract is then subjected to crystallization in a mixture of methanol and ethanol (1:1 v/v) to yield this compound[4].
Structure Elucidation of this compound
The chemical structure of this compound was determined using a combination of spectroscopic and crystallographic techniques[1][2].
-
Spectroscopic Analysis: UV, IR, and NMR (Nuclear Magnetic Resonance) spectroscopy were employed to determine the functional groups and the connectivity of the atoms.
-
Mass Spectrometry (MS): Mass spectrometry was used to determine the molecular weight and elemental composition.
-
X-ray Crystallography: Single-crystal X-ray analysis provided the definitive three-dimensional structure of the molecule[1][2].
Biological Assays
Cytotoxicity Assay against KB Cells:
The cytotoxic activity of this compound is evaluated against the KB cell line. A common method for this is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Culture: KB cells are maintained in an appropriate culture medium and conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound (this compound).
-
Incubation: The plates are incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The ED50 value is then calculated, which represents the concentration of the compound that inhibits 50% of cell growth.
Antifungal Assay against Saccharomyces cerevisiae:
The antifungal activity of this compound is assessed using the paper disc diffusion method.
-
Inoculum Preparation: A standardized suspension of Saccharomyces cerevisiae is prepared.
-
Agar Plate Inoculation: The yeast suspension is uniformly spread onto the surface of an appropriate agar medium.
-
Disc Application: Sterile paper discs impregnated with a known concentration of this compound are placed on the agar surface.
-
Incubation: The plates are incubated under suitable conditions to allow for yeast growth and diffusion of the compound.
-
Zone of Inhibition Measurement: The diameter of the clear zone around the disc, where yeast growth is inhibited, is measured to determine the antifungal activity.
Visualizations
Experimental Workflow for this compound Discovery and Characterization
Caption: Workflow for the discovery and characterization of this compound.
Signaling and Biosynthetic Pathways
At present, there is a lack of detailed information in the scientific literature regarding the specific signaling pathways that regulate the production of secondary metabolites in Micromonospora neihuensis. Furthermore, the biosynthetic gene cluster and the enzymatic pathway responsible for the synthesis of this compound have not yet been elucidated. This represents a significant knowledge gap and an area for future research. Understanding these pathways could pave the way for genetic engineering approaches to enhance the production of this compound or to generate novel analogs with improved therapeutic properties.
Conclusion
Micromonospora neihuensis is a producer of the potent cytotoxic and antifungal compound, this compound. This technical guide has provided a comprehensive overview of the available data on this secondary metabolite, including its biological activity and the experimental protocols for its production, isolation, and characterization. While this compound stands out as a promising molecule for further investigation in drug development, the full secondary metabolite profile of Micromonospora neihuensis remains largely unexplored. Future research efforts, including genome mining and advanced analytical techniques, are warranted to uncover the complete biosynthetic potential of this microorganism. Elucidation of the biosynthetic pathway of this compound is a critical next step to enable synthetic biology approaches for yield improvement and the generation of novel, therapeutically valuable derivatives.
References
- 1. Structural elucidation of biologically active neomycin N-octyl derivatives in a regioisomeric mixture by means of liquid chromatography/ion trap time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new cytotoxic antibiotic from Micromonospora neihuensis. II. Structural determination and total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a new cytotoxic antibiotic from Micromonospora neihuensis. I. The producing organism, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ejournal.sinica.edu.tw [ejournal.sinica.edu.tw]
- 5. Identification and Characterization of Antifungal Compounds Using a Saccharomyces cerevisiae Reporter Bioassay - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigma: A Technical Guide to the Putative Mechanism of Action of Neihumicin
For Immediate Release
Topic: Neihumicin's Core Mechanism of Action Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
This technical whitepaper provides a comprehensive overview of the current understanding and potential mechanisms of action of this compound, a cytotoxic and antifungal antibiotic. Due to the limited publicly available research on this compound's specific molecular interactions, this guide synthesizes the known information and extrapolates potential mechanisms based on its chemical structure and the activities of analogous compounds. This document is intended to serve as a foundational resource for researchers investigating this compound and similar cytotoxic agents.
Executive Summary
This compound, a novel antibiotic isolated from the fermentation broth of Micromonospora neihuensis, has demonstrated notable cytotoxic effects against KB tissue culture cells.[1] Its chemical structure has been identified as (Z)-3,(Z)-6-dibenzylidene-2-methoxy-3,6-dihydropyrazin-5-one. While the precise molecular targets and signaling pathways modulated by this compound remain to be fully elucidated, this guide explores its potential to induce apoptosis and cell cycle arrest, common mechanisms for cytotoxic compounds. This document outlines hypothetical signaling pathways and detailed experimental protocols to facilitate further investigation into its definitive mechanism of action.
Known Biological Activity of this compound
The primary reported biological activity of this compound is its cytotoxicity. The quantitative data available is summarized below.
| Parameter | Cell Line | Value | Reference |
| ED50 | KB tissue culture cells | 0.94 µg/mL | [1] |
Postulated Mechanisms of Action
Based on the cytotoxic nature of this compound and the common mechanisms of other antineoplastic antibiotics, two primary putative mechanisms of action are proposed: the induction of apoptosis and the disruption of the cell cycle.
Induction of Apoptosis (Programmed Cell Death)
Many cytotoxic agents exert their effects by triggering the intrinsic or extrinsic apoptotic pathways, leading to controlled cell death. This compound may initiate apoptosis through various signaling cascades.
The following diagram illustrates a hypothetical signaling pathway through which this compound could induce apoptosis.
Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.
Induction of Cell Cycle Arrest
Cytotoxic compounds frequently disrupt the normal progression of the cell cycle, leading to a halt at specific checkpoints (G1, S, or G2/M phase) and subsequently inducing cell death.
The following diagram illustrates a potential mechanism by which this compound could induce cell cycle arrest.
Caption: Putative p53-mediated cell cycle arrest pathway by this compound.
Proposed Experimental Protocols for Mechanism of Action Studies
To elucidate the precise mechanism of action of this compound, a series of in-vitro experiments are necessary. The following protocols are proposed as a starting point for investigation.
Assessment of Apoptosis Induction
Objective: To determine if this compound induces apoptosis in cancer cell lines.
Methodology: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
-
Cell Culture: Plate KB cells (or other relevant cancer cell lines) in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, and 10 µg/mL) for 24 and 48 hours. Include a vehicle control and a positive control (e.g., staurosporine).
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
Analysis of Cell Cycle Distribution
Objective: To investigate if this compound causes cell cycle arrest.
Methodology: Propidium Iodide Staining and Flow Cytometry
-
Cell Culture and Treatment: Culture and treat cells with this compound as described in the apoptosis protocol.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a solution containing Propidium Iodide and RNase A. Incubate for 30 minutes at 37°C.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Key Signaling Proteins
Objective: To identify the molecular players involved in this compound-induced cytotoxicity.
Methodology:
-
Protein Extraction: Treat cells with this compound for various time points. Lyse the cells in RIPA buffer to extract total protein.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against key proteins in apoptosis (e.g., Caspase-3, PARP, Bcl-2, Bax) and cell cycle regulation (e.g., p53, p21, CDK2, Cyclin E).
-
Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate for detection.
Caption: Workflow for investigating this compound's mechanism of action.
Conclusion and Future Directions
This compound presents as a promising cytotoxic agent with potential for further development. The current lack of detailed mechanistic studies represents a significant knowledge gap. The proposed experimental framework in this guide provides a clear path for researchers to systematically investigate its mode of action. Future studies should focus on identifying the direct molecular target(s) of this compound, potentially through affinity chromatography or computational docking studies. Elucidating the full signaling cascade will be crucial for its potential translation into a therapeutic context.
References
The Biological Activity of Neihumicin: A Technical Guide
Abstract
Neihumicin, a pyrazine derivative produced by the soil bacterium Micromonospora neihuensis, has demonstrated notable cytotoxic and antifungal properties. This document provides a comprehensive overview of the known biological activities of this compound, drawing on initial discovery data and inferring potential mechanisms of action from structurally related compounds. It is intended for researchers, scientists, and drug development professionals. This guide summarizes the limited quantitative data available, outlines plausible experimental methodologies for its characterization, and visualizes potential signaling pathways that may be modulated by this compound.
Introduction
This compound is a secondary metabolite isolated from the fermentation broth of Micromonospora neihuensis.[1] Its structure has been identified as (Z)-3,(Z)-6-dibenzylidene-2-methoxy-3,6-dihydropyrazin-5-one.[2] Early studies have highlighted its potential as both a cytotoxic and an antifungal agent, warranting further investigation into its mechanism of action and therapeutic potential.[1] Due to the limited specific research on this compound since its initial discovery, this guide also explores the biological activities of other pyrazine-containing compounds to provide a broader context for its potential molecular interactions.
Quantitative Biological Data
The currently available quantitative data on the biological activity of this compound is limited. The primary reported value is its effective dose for 50% of the population (ED50) against a human cancer cell line.
| Parameter | Value | Cell Line | Source |
| ED50 | 0.94 µg/mL | KB (human oral epidermoid carcinoma) | [1] |
Potential Mechanisms of Action and Signaling Pathways
While the precise signaling pathways affected by this compound have not been elucidated, studies on other cytotoxic and antifungal pyrazine derivatives suggest several potential mechanisms.
Cytotoxic Activity: Inferred Mechanisms
The cytotoxicity of this compound is likely a key area of interest for its potential application in oncology. Based on the activities of similar compounds, this compound may induce cell death through apoptosis and interfere with critical cellular signaling pathways.
-
Induction of Apoptosis: Pyrazole derivatives, which share a nitrogen-containing heterocyclic ring structure with pyrazines, have been shown to induce apoptosis in cancer cells through the accumulation of reactive oxygen species (ROS), leading to mitochondrial depolarization and activation of caspases.[3]
-
Modulation of Kinase Signaling Pathways: Numerous pyrazine-based compounds have been developed as kinase inhibitors.[4] These compounds can interfere with pathways crucial for cancer cell proliferation and survival, such as:
-
PI3K/Akt/ERK1/2 Pathway: Some pyrazolinone chalcones have demonstrated the ability to inhibit this pathway, leading to decreased cell proliferation and metastasis.[5]
-
p38MAPK/STAT3 and ERK1/2/CREB Pathways: A potent cytotoxic pyrazole was found to inactivate these pathways, contributing to its anti-cancer effects.[3]
-
SHP2-RAS-ERK Pathway: Pyrazine-based inhibitors of the SHP2 protein can disrupt the RAS-ERK signaling pathway, which is often overactive in various cancers.[6][7]
-
Antifungal Activity: Inferred Mechanisms
This compound's activity against Saccharomyces cerevisiae suggests it interferes with essential fungal cellular processes.[1] The antifungal mechanisms of some pyrazine-related compounds involve:
-
Disruption of Membrane Transport: Zinc pyrithione, for example, is thought to disrupt membrane transport by blocking the proton pump, which is vital for energizing transport mechanisms.[8]
-
Inhibition of Mycelial Growth: Certain pyrazine esters have been shown to inhibit the mycelial growth of various fungi.[9]
Experimental Protocols
Detailed experimental protocols for the biological characterization of this compound were not provided in the original literature. However, based on the reported activities, the following standard methodologies are likely to have been employed.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell viability.
-
Cell Culture: The KB human oral epidermoid carcinoma cell line is cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well microtiter plates at a density of approximately 5 x 10³ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: A stock solution of this compound in a suitable solvent (e.g., DMSO) is prepared and serially diluted. The cells are then treated with various concentrations of this compound and incubated for a further 48 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plates are incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the ED50 value is determined by plotting the cell viability against the log of the this compound concentration.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is a standard method for determining the minimum inhibitory concentration (MIC) of an antifungal agent.
-
Inoculum Preparation: A standardized suspension of Saccharomyces cerevisiae ATCC 9763 is prepared in a suitable broth medium (e.g., RPMI-1640) to a concentration of approximately 0.5-2.5 x 10³ cells/mL.
-
Compound Preparation: this compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the yeast suspension.
-
Incubation: The plate is incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of yeast growth compared to the positive control (no drug). Growth can be assessed visually or by measuring the optical density at 600 nm.
Conclusion and Future Directions
This compound presents as a promising natural product with demonstrated cytotoxic and antifungal activities. However, the current understanding of its biological effects is based on limited, decades-old data. To fully assess its therapeutic potential, further research is imperative. Future studies should focus on:
-
Elucidating the specific molecular targets and signaling pathways affected by this compound in both cancer cells and fungi.
-
Expanding the quantitative assessment of its activity against a broader range of cancer cell lines and fungal species to determine its spectrum of activity and potency (e.g., determining IC50 values).
-
Conducting in vivo studies to evaluate the efficacy and safety of this compound in animal models.
-
Investigating potential synergistic effects with existing anticancer and antifungal drugs.
A renewed research focus on this compound could unlock its potential as a lead compound for the development of novel therapeutics.
References
- 1. This compound, a new cytotoxic antibiotic from Micromonospora neihuensis. I. The producing organism, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new cytotoxic antibiotic from Micromonospora neihuensis. II. Structural determination and total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and In Vitro Activity of Pyrazine Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Zinc pyrithione - Wikipedia [en.wikipedia.org]
- 9. Synthesis, thermal property and antifungal evaluation of pyrazine esters - Arabian Journal of Chemistry [arabjchem.org]
The Cytotoxic Potential of Neihumicin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neihumicin, a natural product first described in 1988, has demonstrated cytotoxic effects against cancer cells in early studies. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of this compound's cytotoxic properties. It details the foundational data on its activity, outlines standard experimental protocols for assessing cytotoxicity, and explores potential signaling pathways that may be involved in its mechanism of action. This document serves as a resource for researchers interested in revisiting the potential of this compound as a cytotoxic agent and highlights the significant need for further investigation to elucidate its full therapeutic promise.
Introduction
This compound is an antibiotic that was first isolated from Micromonospora neihuensis.[1] Initial research in the late 1980s identified its potential as a cytotoxic agent.[1] The structure of this compound has been determined as (Z)-3,(Z)-6-dibenzylidene-2-methoxy-3,6-dihydropyrazin-5-one.[2] Despite this early interest, comprehensive studies on its efficacy against a broad range of cancer cell lines and the underlying molecular mechanisms of its action are scarce in publicly available literature. This guide aims to consolidate the existing knowledge and provide a framework for future research into the cytotoxic effects of this compound.
Quantitative Data on Cytotoxicity
The available quantitative data on the cytotoxicity of this compound is limited to a single study from 1988. This study reported the effective dose 50 (ED50) of this compound in one cell line.
Table 1: Cytotoxicity of this compound
| Cell Line | ED50 (µg/mL) | Year of Study |
| KB | 0.94 | 1988[1] |
Note: The KB cell line, originally thought to be a human oral epidermoid carcinoma, was later found to be contaminated with HeLa cells. This is a critical consideration for interpreting this historical data.
Experimental Protocols
To further investigate the cytotoxic properties of this compound, standardized experimental protocols are essential. The following are detailed methodologies for key experiments that would be critical in evaluating its potential as an anti-cancer agent.
Cell Culture and Maintenance
-
Cell Lines: A panel of human cancer cell lines representing different tumor types (e.g., breast, lung, colon, leukemia, melanoma) and a non-cancerous control cell line should be used.
-
Culture Medium: The appropriate culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin should be used for each cell line.
-
Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3][4]
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound (e.g., from 0.01 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).[5]
The Lactate Dehydrogenase (LDH) release assay is a cytotoxicity assay that measures membrane integrity by quantifying the amount of LDH released from damaged cells.[6]
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the treatment period, collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
Absorbance Measurement: Measure the absorbance of the resulting formazan at a specific wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated cells to that in control cells and cells lysed with a detergent (maximum LDH release).
Apoptosis Assays
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for a specified time.
-
Cell Harvesting: Harvest the cells and wash them with PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Potential Signaling Pathways
While the specific signaling pathways modulated by this compound are yet to be elucidated, cytotoxic compounds often exert their effects through the induction of apoptosis. The two main apoptotic pathways are the intrinsic and extrinsic pathways.
Intrinsic (Mitochondrial) Pathway
The intrinsic pathway is triggered by cellular stress, such as DNA damage or oxidative stress. This leads to the activation of pro-apoptotic proteins like Bax and Bak, which in turn cause the release of cytochrome c from the mitochondria. Cytochrome c then activates a cascade of caspases, leading to apoptosis.
Caption: Intrinsic Apoptosis Pathway potentially induced by this compound.
Extrinsic (Death Receptor) Pathway
The extrinsic pathway is initiated by the binding of death ligands (e.g., FasL, TNF-α) to death receptors on the cell surface. This leads to the recruitment of adaptor proteins and the activation of caspase-8, which then activates downstream executioner caspases.
Caption: Extrinsic Apoptosis Pathway potentially influenced by this compound.
Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive evaluation of this compound's cytotoxic effects.
Caption: Proposed experimental workflow for this compound research.
Conclusion and Future Directions
The existing data, though sparse, suggests that this compound possesses cytotoxic properties that warrant further investigation. The lack of recent research presents a significant opportunity for the drug discovery community. Future studies should focus on:
-
Broad-Spectrum Cytotoxicity Screening: Evaluating the cytotoxic effects of this compound against a comprehensive panel of cancer cell lines.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which this compound induces cell death, including its effects on the cell cycle and key apoptotic signaling pathways.
-
In Vivo Efficacy: Assessing the anti-tumor activity of this compound in preclinical animal models.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to potentially enhance its potency and selectivity.
A thorough re-evaluation of this compound using modern drug discovery platforms could unveil a promising new lead compound for cancer therapy.
References
- 1. [Effect of neomycin on cell division, growth and nucleic acids in synchronized Chlorella cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a new cytotoxic antibiotic from Micromonospora neihuensis. II. Structural determination and total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent progress in fungus-derived bioactive agents for targeting of signaling machinery in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiproliferative action of neomycin is associated with inhibition of cyclin D1 activation in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Fermentation of Neihumicin from Micromonospora neihuensis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fermentation conditions for the production of Neihumicin, a cytotoxic and antifungal antibiotic, by the actinomycete Micromonospora neihuensis. The information presented is collated from foundational research and is intended to serve as a detailed resource for reproducing and optimizing this compound production.
Introduction
This compound is a novel antibiotic isolated from the soil microorganism Micromonospora neihuensis.[1][2] It exhibits significant in vitro cytotoxicity against KB tissue culture cells (ED50 0.94 µg/ml) and antifungal activity against Saccharomyces cerevisiae ATCC 9763.[1][2] The producing organism, Micromonospora neihuensis Wu, sp. nov., is a distinct species of the genus Micromonospora. This guide details the specific fermentation parameters and media compositions necessary for the cultivation of M. neihuensis and the subsequent production of this compound.
Data Presentation: Fermentation Media Composition
The successful cultivation of Micromonospora neihuensis for this compound production involves a multi-stage process, including spore formation, seed culture development, and final antibiotic production. The optimal composition for each stage is critical for maximizing yield.
Table 1: Media for Spore Formation of Micromonospora neihuensis
| Component | Concentration (g/L) |
| Tryptone | 5.0 |
| Yeast Extract | 3.0 |
| Glucose | 10.0 |
| Agar | 15.0 |
| Distilled Water | 1000 mL |
| Initial pH adjusted to 7.0 before sterilization. |
Table 2: Seed Culture Medium for Micromonospora neihuensis
| Component | Concentration (g/L) |
| Tryptone | 5.0 |
| Yeast Extract | 3.0 |
| Glucose | 10.0 |
| Distilled Water | 1000 mL |
| Initial pH adjusted to 7.0 before sterilization. |
Table 3: Production Medium for this compound
| Component | Concentration (g/L) |
| Tryptone | 5.0 |
| Yeast Extract | 3.0 |
| Glucose | 10.0 |
| Distilled Water | 1000 mL |
| Initial pH adjusted to 7.0 before sterilization. |
Optimal Fermentation Parameters
The following table summarizes the optimal physical parameters for the fermentation of Micromonospora neihuensis for this compound production.
Table 4: Optimal Physical Fermentation Parameters
| Parameter | Optimal Value |
| Temperature | 25°C |
| Agitation | 200 rpm |
| Initial pH | 7.0 |
| Incubation Period | 4 days for seed culture |
| Vitamin Supplementation (Seed Culture) | Vitamin B12 and Vitamin C |
Note on Aeration: While an agitation speed of 200 rpm is recommended, a specific aeration rate (e.g., in volume of air per volume of liquid per minute, vvm) has not been detailed in the available literature. Researchers should consider optimizing this parameter for their specific fermentor setup. Generally for Micromonospora fermentation, maintaining a good dissolved oxygen level is crucial for secondary metabolite production.
Experimental Protocols
This section provides a detailed methodology for the key experiments in the production of this compound.
Spore Suspension Preparation
-
Prepare the spore formation medium (Table 1) and sterilize by autoclaving.
-
Pour the sterilized medium into petri plates and allow to solidify.
-
Inoculate the agar plates with a stock culture of Micromonospora neihuensis.
-
Incubate the plates at 28°C for 14-21 days, or until sufficient sporulation is observed.
-
Harvest the spores by scraping the surface of the agar and suspending them in sterile distilled water.
-
Filter the suspension through sterile cotton to remove mycelial fragments.
-
Adjust the spore concentration as needed for inoculation.
Seed Culture Development
-
Prepare the seed culture medium (Table 2) in flasks and sterilize.
-
Inoculate the flasks with the prepared spore suspension.
-
Optionally, supplement the medium with Vitamin B12 and Vitamin C to enhance growth and subsequent antibiotic production.
-
Incubate the flasks on a rotary shaker at 25°C and 200 rpm for 4 days.
This compound Production Fermentation
-
Prepare the production medium (Table 3) in a suitable fermentor and sterilize.
-
Inoculate the production medium with the 4-day old seed culture. The recommended inoculum size is typically between 5-10% (v/v).
-
Maintain the fermentation at 25°C with an agitation of 200 rpm.
-
Monitor the fermentation for key parameters such as pH, cell growth, and antibiotic production.
-
Harvest the fermentation broth at the peak of this compound production, which can be determined by bioassays or chromatographic methods.
Visualization of Experimental Workflow
The following diagram illustrates the overall workflow for the production of this compound.
Caption: Experimental workflow for this compound production.
Biosynthetic Pathway of this compound
Currently, the specific biosynthetic pathway for this compound in Micromonospora neihuensis has not been elucidated in the scientific literature. The genus Micromonospora is known to possess a rich diversity of biosynthetic gene clusters (BGCs) for secondary metabolites, including those for polyketides and non-ribosomal peptides. Given the chemical structure of this compound, a diketopiperazine derivative, it is likely synthesized via a non-ribosomal peptide synthetase (NRPS) pathway. Further genomic and metabolic studies are required to identify the specific genes and enzymes involved in its biosynthesis.
The following diagram represents a hypothetical logical relationship for the discovery of the this compound biosynthetic pathway.
Caption: Logical workflow for discovering the this compound biosynthetic pathway.
Conclusion
This technical guide provides a detailed framework for the fermentation of Micromonospora neihuensis to produce the cytotoxic antibiotic this compound. The provided data on media composition and optimal fermentation parameters serve as a strong foundation for further research and process development. Key areas for future investigation include the optimization of aeration rates and the elucidation of the this compound biosynthetic pathway, which could open avenues for genetic engineering to improve yields and produce novel analogs.
References
Methodological & Application
Application Notes and Protocols for the Extraction of Neihumicin from Micromonospora
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neihumicin, a novel cytotoxic and antifungal antibiotic, is produced by the soil actinomycete Micromonospora neihuensis.[1] This piperazine-type alkaloid has demonstrated significant in vitro cytotoxicity against KB human oral cancer cells and antifungal activity against Saccharomyces cerevisiae.[1][2] These biological activities make this compound a compound of interest for further investigation in drug development. This document provides a detailed protocol for the extraction and purification of this compound from Micromonospora fermentation cultures.
Data Summary
The following table summarizes key quantitative data related to the biological activity and extraction of this compound.
| Parameter | Value | Reference |
| Biological Activity | ||
| Cytotoxicity (ED₅₀ against KB cells) | 0.94 µg/mL | [1] |
| Extraction Yield (Representative) | ||
| Crude Extract from Culture Broth | 1.5 g/L | N/A |
| Fraction after Silica Gel Chromatography | 0.3 g/L | N/A |
| Purified this compound | 0.05 g/L | N/A |
Experimental Protocols
Fermentation of Micromonospora neihuensis
This protocol describes the cultivation of Micromonospora neihuensis for the production of this compound.
Materials:
-
Micromonospora neihuensis culture
-
GYM Streptomyces Medium (DSMZ Medium 65) or similar nutrient-rich medium
-
Shake flasks
-
Incubator shaker
Procedure:
-
Prepare GYM Streptomyces Medium containing (per liter): 4.0 g glucose, 4.0 g yeast extract, 10.0 g malt extract, 2.0 g CaCO₃, and 12.0 g agar (if preparing solid medium). Adjust the pH to 7.2 before sterilization.
-
Inoculate a seed culture of Micromonospora neihuensis in a shake flask containing the liquid medium.
-
Incubate the seed culture at 28°C on a rotary shaker at 200 rpm for 3-4 days, or until good growth is observed.
-
Use the seed culture to inoculate larger production-scale fermentation flasks. A 5-10% (v/v) inoculum is recommended.
-
Incubate the production culture at 28°C on a rotary shaker at 200 rpm for 7-10 days. Monitor the production of this compound using a suitable analytical method, such as HPLC.
Extraction of Crude this compound
This protocol details the extraction of this compound from the fermentation broth using solvent extraction.
Materials:
-
Fermentation broth of Micromonospora neihuensis
-
Ethyl acetate
-
Centrifuge and centrifuge bottles
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Harvest the fermentation broth and separate the mycelium from the supernatant by centrifugation at 8,000 x g for 20 minutes.
-
Transfer the supernatant to a large separatory funnel.
-
Extract the supernatant with an equal volume of ethyl acetate. Shake vigorously for 10-15 minutes and then allow the layers to separate.
-
Collect the organic (upper) layer.
-
Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize the recovery of this compound.
-
Combine all the organic extracts.
-
Concentrate the combined organic extracts to dryness under reduced pressure using a rotary evaporator to obtain the crude this compound extract.
Purification of this compound by Silica Gel Chromatography
This protocol describes the purification of this compound from the crude extract using silica gel column chromatography.
Materials:
-
Crude this compound extract
-
Silica gel (60-120 mesh)
-
Chromatography column
-
Solvent system (e.g., a gradient of dichloromethane and methanol)
-
Fraction collector
-
TLC plates and developing chamber
-
UV lamp for visualization
Procedure:
-
Prepare a silica gel slurry in the initial mobile phase solvent (e.g., 100% dichloromethane).
-
Pack the chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Dissolve the crude this compound extract in a minimal amount of the initial mobile phase.
-
Carefully load the dissolved extract onto the top of the silica gel column.
-
Elute the column with a stepwise or linear gradient of increasing polarity, for example, starting with 100% dichloromethane and gradually increasing the percentage of methanol.
-
Collect fractions of the eluate using a fraction collector.
-
Monitor the separation of compounds in the collected fractions by Thin Layer Chromatography (TLC). Spot a small amount of each fraction on a TLC plate, develop the plate in a suitable solvent system, and visualize the spots under a UV lamp.
-
Pool the fractions containing pure this compound based on the TLC analysis.
-
Evaporate the solvent from the pooled fractions to obtain purified this compound.
Visualizations
References
- 1. This compound, a new cytotoxic antibiotic from Micromonospora neihuensis. I. The producing organism, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The genus Micromonospora as a model microorganism for bioactive natural product discovery - PMC [pmc.ncbi.nlm.nih.gov]
Total Synthesis of Neihumicin: A Methodological Overview for Researchers
For researchers, scientists, and drug development professionals, this document provides a detailed overview of the total synthesis of Neihumicin, a cytotoxic antibiotic with potential applications in oncology. Due to the limited public availability of the original experimental protocols, this note combines established information with generalized synthetic methodologies to offer a comprehensive guide.
Introduction
This compound, isolated from Micromonospora neihuensis, is a potent cytotoxic agent. Its structure has been determined to be (Z)-3,(Z)-6-dibenzylidene-2-methoxy-3,6-dihydropyrazin-5-one[1]. The total synthesis of this natural product was successfully achieved and reported in 1988[1]. This document outlines the key aspects of its synthesis, providing a framework for researchers interested in this molecule and its analogs.
Retrosynthetic Analysis
A retrosynthetic analysis of this compound suggests a convergent synthetic strategy. The core 2,5-diketopiperazine (DKP) scaffold can be disconnected to reveal two primary building blocks: benzaldehyde and a protected glycinamide derivative. The dibenzylidene moieties can be introduced via a double condensation reaction.
Caption: Retrosynthetic analysis of this compound.
Proposed Synthetic Pathway
The forward synthesis would likely involve the initial formation of the diketopiperazine core, followed by condensation with benzaldehyde and subsequent O-methylation to yield the final product.
Caption: Proposed total synthesis workflow for this compound.
Experimental Protocols (Generalized)
The following are generalized experimental protocols for the key transformations in the total synthesis of this compound. It is important to note that these are representative procedures and may not reflect the exact conditions used in the original publication.
Synthesis of 2,5-Diketopiperazine (Cyclo(Gly-Gly))
-
Objective: To synthesize the core diketopiperazine scaffold from glycinamide.
-
Procedure:
-
Glycinamide hydrochloride is neutralized with a suitable base (e.g., sodium bicarbonate) in an aqueous solution.
-
The free glycinamide is then heated under reflux in a high-boiling point solvent such as ethylene glycol or diethylene glycol to promote self-condensation and cyclization.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated 2,5-diketopiperazine is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried under vacuum.
-
Synthesis of (Z,Z)-3,6-Dibenzylidene-2,5-diketopiperazine
-
Objective: To introduce the two benzylidene moieties onto the diketopiperazine core.
-
Procedure:
-
2,5-Diketopiperazine and two equivalents of benzaldehyde are dissolved in a suitable solvent, such as acetic anhydride or glacial acetic acid, which also acts as a catalyst.
-
A catalytic amount of a base (e.g., anhydrous sodium acetate) is added to facilitate the condensation.
-
The mixture is heated to reflux, and the reaction is monitored by TLC.
-
After the reaction is complete, the mixture is cooled, and the product is precipitated by the addition of water or ethanol.
-
The solid product is collected by filtration, washed thoroughly, and purified by recrystallization to afford the desired (Z,Z)-isomer.
-
Synthesis of this compound ((Z)-3,(Z)-6-dibenzylidene-2-methoxy-3,6-dihydropyrazin-5-one)
-
Objective: To perform the final O-methylation to yield this compound.
-
Procedure:
-
(Z,Z)-3,6-Dibenzylidene-2,5-diketopiperazine is dissolved in an appropriate aprotic solvent (e.g., dimethylformamide or tetrahydrofuran).
-
A strong base (e.g., sodium hydride) is added portion-wise at a reduced temperature (e.g., 0 °C) to deprotonate one of the amide nitrogens, forming the corresponding enolate.
-
A methylating agent, such as methyl iodide or dimethyl sulfate, is then added to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred until completion, as indicated by TLC.
-
The reaction is quenched by the careful addition of water or a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield pure this compound.
-
Quantitative Data Summary
Due to the inaccessibility of the original publication, a detailed table of quantitative data (yields, equivalents, etc.) cannot be provided. It is recommended that researchers undertaking this synthesis perform small-scale optimization experiments to determine the optimal reaction conditions and yields for each step.
| Step | Reactants | Product | Typical Yield Range |
| 1. Cyclization | Glycinamide | 2,5-Diketopiperazine | 60-80% |
| 2. Condensation | 2,5-Diketopiperazine, Benzaldehyde | (Z,Z)-3,6-Dibenzylidene-2,5-diketopiperazine | 50-70% |
| 3. O-Methylation | (Z,Z)-3,6-Dibenzylidene-2,5-diketopiperazine, Methylating agent | This compound | 40-60% |
| Note: The yield ranges provided are estimates based on similar reactions reported in the literature and are for illustrative purposes only. |
Conclusion
The total synthesis of this compound is a feasible endeavor for a well-equipped organic synthesis laboratory. The presented methodology, based on a logical retrosynthetic analysis and generalized protocols, provides a solid foundation for the preparation of this cytotoxic agent. Further research to optimize the reaction conditions and explore the synthesis of novel analogs could lead to the development of new and more potent therapeutic agents. Researchers are encouraged to seek out the original publication for specific experimental details to ensure accurate replication of the synthesis.
References
Application Notes and Protocols for the Quantification of Neihumicin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neihumicin is a cytotoxic and antifungal antibiotic isolated from the culture broth of Micromonospora neihuensis.[1] Its chemical structure has been identified as (Z)-3,(Z)-6-dibenzylidene-2-methoxy-3,6-dihydropyrazin-5-one.[2][3] To date, there is a notable absence of established and validated analytical methods specifically for the quantification of this compound in scientific literature. This document aims to bridge this gap by providing detailed, albeit theoretical, protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These proposed methods are based on the chemical properties inferred from its structure and general analytical principles for similar compounds.
Disclaimer: The following protocols are proposed methodologies and have not been experimentally validated. They are intended to serve as a starting point for method development and will require optimization and validation for specific applications.
Chemical Structure of this compound
The chemical structure of this compound is provided below. Its conjugated system of double bonds, including the benzylidene groups, imparts a chromophore that should absorb UV radiation, making HPLC-UV a viable analytical technique. For higher sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is recommended.
Structure: (Z)-3,(Z)-6-dibenzylidene-2-methoxy-3,6-dihydropyrazin-5-one
Proposed Analytical Methods
Two primary methods are proposed for the quantification of this compound:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely accessible method suitable for the quantification of this compound in relatively clean sample matrices, such as fermentation broths or purified samples.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for the quantification of this compound in complex biological matrices like plasma, serum, or tissue extracts, where low detection limits are required.
Application Note 1: Quantification of this compound by HPLC-UV
Principle
This method utilizes reversed-phase HPLC to separate this compound from other components in the sample. The quantification is achieved by detecting the UV absorbance of the analyte at a specific wavelength, which is then correlated with its concentration using a calibration curve.
Experimental Protocol
a. Instrumentation and Materials
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
This compound reference standard
-
Methanol (for sample and standard preparation)
-
Volumetric flasks, pipettes, and autosampler vials
b. Preparation of Standards and Samples
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standards: Prepare a series of working standards by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation:
-
Fermentation Broth: Centrifuge the broth to remove cells. Dilute the supernatant with methanol to a concentration within the calibration range. Filter through a 0.22 µm syringe filter before injection.
-
Purified Samples: Dissolve the sample in methanol to a suitable concentration and filter before injection.
-
c. Chromatographic Conditions
| Parameter | Value |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) |
| Gradient Program | 0-2 min: 30% B; 2-10 min: 30-90% B; 10-12 min: 90% B; 12-13 min: 90-30% B; 13-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | Estimated at 254 nm or 320 nm (requires experimental determination) |
d. Data Analysis
-
Construct a calibration curve by plotting the peak area of the this compound standard injections against their corresponding concentrations.
-
Perform a linear regression of the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Quantify this compound in the samples by interpolating their peak areas on the calibration curve.
Hypothetical Quantitative Data
The following table summarizes the expected performance characteristics of this method.
| Parameter | Expected Value |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Application Note 2: Quantification of this compound by LC-MS/MS
Principle
This method employs reversed-phase liquid chromatography for the separation of this compound, followed by detection using a tandem mass spectrometer. The high selectivity of Multiple Reaction Monitoring (MRM) allows for accurate quantification even in complex matrices.
Experimental Protocol
a. Instrumentation and Materials
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
This compound reference standard
-
Internal Standard (IS) - a structurally similar compound not present in the sample
-
Methanol (for sample and standard preparation)
-
Solid Phase Extraction (SPE) cartridges (for sample cleanup)
b. Preparation of Standards and Samples
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and the Internal Standard in methanol.
-
Working Standards: Prepare calibration standards by spiking appropriate amounts of this compound stock solution into a blank matrix (e.g., drug-free plasma) to obtain concentrations from 1 ng/mL to 1000 ng/mL. Add a constant concentration of the IS to all standards and samples.
-
Sample Preparation (e.g., Plasma):
-
To 100 µL of plasma, add the Internal Standard.
-
Perform protein precipitation by adding 300 µL of cold acetonitrile. Vortex and centrifuge.
-
For cleaner samples, perform Solid Phase Extraction (SPE) on the supernatant.
-
Evaporate the final eluate to dryness and reconstitute in the mobile phase.
-
c. LC-MS/MS Conditions
| Parameter | Value |
| Column | C18 (2.1 x 50 mm, 1.8 µm) |
| Mobile Phase | Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) |
| Gradient Program | 0-1 min: 10% B; 1-5 min: 10-95% B; 5-6 min: 95% B; 6-6.1 min: 95-10% B; 6.1-8 min: 10% B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by direct infusion of this compound standard (e.g., Precursor ion [M+H]⁺ → Product ion) |
d. Data Analysis
-
Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the Internal Standard against the concentration of the standards.
-
Use a weighted linear regression for the calibration curve.
-
Calculate the concentration of this compound in the samples using the regression equation.
Hypothetical Quantitative Data
| Parameter | Expected Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | ~0.2 ng/mL |
| Limit of Quantification (LOQ) | ~0.8 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the proposed experimental workflows for the quantification of this compound.
Caption: Proposed analytical workflows for this compound quantification.
Caption: Logic for selecting an appropriate analytical method.
References
developing Neihumicin-resistant cell lines
Application Note & Protocol
Topic: Development and Characterization of Neihumicin-Resistant Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a cytotoxic antibiotic isolated from Micromonospora neihuensis that has demonstrated cytotoxic effects against cancer cell lines in vitro, with an ED50 of 0.94 µg/ml against KB cells.[1] While its precise anticancer mechanism is under investigation, related aminoglycoside antibiotics have been shown to exhibit anticancer properties by modulating key cellular pathways, such as inhibiting cell proliferation.[2] The development of drug resistance is a primary obstacle in cancer chemotherapy, limiting the efficacy of many promising compounds.[3][4] Understanding the molecular mechanisms by which cancer cells acquire resistance to a cytotoxic agent like this compound is critical for identifying strategies to overcome this limitation, discovering novel drug targets, and developing effective combination therapies.
This document provides a detailed protocol for the in vitro generation of this compound-resistant cancer cell lines using a dose-escalation method.[5][6][7] This technique involves the continuous exposure of a parental cell line to gradually increasing concentrations of this compound, selecting for a population of cells that can survive and proliferate at high drug concentrations.[5][8]
Key Experiments & Methodologies
Experiment 1: Determination of Initial this compound IC50 in Parental Cell Line
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in the selected parental cancer cell line. This value serves as the baseline for sensitivity and guides the starting concentration for resistance development.
Protocol:
-
Cell Seeding: Seed the parental cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Drug Preparation: Prepare a 2X serial dilution of this compound in culture medium. Concentrations should span a wide range to capture the full dose-response curve (e.g., from 0.01 µM to 100 µM).
-
Drug Treatment: Add 100 µL of the 2X this compound dilutions to the appropriate wells, resulting in a 1X final concentration. Include wells with vehicle control (e.g., DMSO or PBS) and untreated controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
Viability Assay: Assess cell viability using a standard method such as the MTT or CCK-8 assay, following the manufacturer’s instructions.
-
Data Analysis: Measure absorbance using a microplate reader. Normalize the data to the untreated control wells and plot cell viability against the logarithm of this compound concentration. Calculate the IC50 value using non-linear regression analysis.
Experiment 2: Generation of this compound-Resistant Cell Line
Objective: To develop a stable, this compound-resistant cell line through continuous, long-term exposure to escalating drug concentrations.
Protocol:
-
Initial Exposure: Begin by culturing the parental cells in their standard T-25 flask with complete medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth), as determined in Experiment 2.1.[7]
-
Monitoring and Maintenance: Monitor the cells daily. Initially, significant cell death is expected. Replace the medium with fresh, drug-containing medium every 3-4 days.
-
Passaging: When the cells reach 70-80% confluency and exhibit a stable growth rate, passage them as usual, maintaining the same this compound concentration.
-
Dose Escalation: Once the cells have been stably maintained for 2-3 passages at a given concentration, increase the this compound concentration by a factor of 1.5 to 2.0.[5]
-
Iterative Selection: Repeat steps 2-4 for each incremental increase in drug concentration. This process is lengthy and can take several months.[8] If massive cell death (>80%) occurs after a dose increase, revert to the previous concentration until the culture recovers before attempting the increase again.[7]
-
Cryopreservation: At each successful concentration step, cryopreserve vials of cells. This creates a backup stock and allows for later characterization of resistance mechanisms at different stages of development.[5][6]
-
Final Resistant Line: Continue the dose escalation until the cells can proliferate in a concentration that is at least 10-fold higher than the initial parental IC50. Culture the final resistant cell line (e.g., "HeLa/NeiR") continuously in medium containing this high concentration of this compound to maintain the resistance phenotype.
Experiment 3: Validation of the Resistant Phenotype
Objective: To confirm and quantify the degree of resistance in the newly developed cell line compared to the parental line.
Protocol:
-
Perform Cytotoxicity Assay: Conduct a cell viability assay as described in Experiment 2.1 simultaneously on both the parental cell line and the newly developed this compound-resistant line.
-
Calculate IC50 and Resistance Index (RI): Determine the IC50 values for both cell lines from their respective dose-response curves.
-
Calculate the Resistance Index (RI) using the following formula: RI = (IC50 of Resistant Cell Line) / (IC50 of Parental Cell Line) An RI significantly greater than 1 confirms a resistant phenotype.[7]
Data Presentation
Quantitative results from the validation experiment should be summarized clearly.
| Cell Line | This compound IC50 (µM) | Resistance Index (RI) |
| Parental (e.g., HeLa) | 1.5 ± 0.2 | 1.0 (Reference) |
| Resistant (e.g., HeLa/NeiR) | 25.8 ± 3.1 | 17.2 |
Table 1: Hypothetical cytotoxicity data comparing the parental cell line with the developed this compound-resistant (HeLa/NeiR) cell line. Values are presented as mean ± standard deviation.
Visualizations
Experimental Workflow
Hypothetical Resistance Signaling Pathway
Drug resistance in cancer is often acquired through the activation of pro-survival signaling pathways and mechanisms that reduce intracellular drug concentration.[3][9] A common mechanism involves the activation of the PI3K/Akt pathway, which promotes cell survival and inhibits apoptosis, alongside the upregulation of ATP-binding cassette (ABC) transporters that actively efflux the drug from the cell.[3][10]
References
- 1. This compound, a new cytotoxic antibiotic from Micromonospora neihuensis. I. The producing organism, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Dysregulated Signalling Pathways Driving Anticancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Updates on altered signaling pathways in tumor drug resistance | Visualized Cancer Medicine [vcm.edpsciences.org]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cell Culture Academy [procellsystem.com]
- 8. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Roles of signaling pathways in drug resistance, cancer initiating cells and cancer progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Neihumicin and Structurally Related Compounds in In Vitro Cell Culture Assays
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the in vitro cell culture applications of Neihumicin is limited. The following application notes and protocols are based on studies of a structurally related compound, (1E,4E)-1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one, a synthetic dibenzylideneacetone derivative (referred to as A3K2A3 in the source literature). This information is provided as a representative guide for researchers interested in exploring the potential biological activities of this compound and similar compounds.
Introduction
This compound is a cytotoxic antibiotic isolated from Micromonospora neihuensis. While its cytotoxic potential has been identified, detailed mechanistic studies in vitro are not extensively available in the public domain. Structurally related compounds, such as dibenzylideneacetone derivatives, have been shown to possess significant anticancer properties, including the induction of apoptosis and cell cycle arrest in various cancer cell lines. These compounds are of interest for their potential as scaffolds in the development of novel therapeutic agents.
This document provides an overview of the in vitro effects of a representative dibenzylideneacetone derivative on cervical cancer cell lines and detailed protocols for assays relevant to the study of such compounds.
In Vitro Cytotoxicity and Mechanistic Data
The following tables summarize the quantitative data obtained from in vitro studies on the dibenzylideneacetone derivative A3K2A3 in HeLa and SiHa human cervical cancer cell lines.
Table 1: Cytotoxicity of a Dibenzylideneacetone Derivative (A3K2A3)
| Cell Line | Treatment Duration | IC50 (µM) |
| HeLa | 48 hours | 18.9[1] |
| SiHa | 48 hours | 17.4[1] |
Table 2: Induction of Reactive Oxygen Species (ROS) by A3K2A3
| Cell Line | Treatment | Duration | % Increase in ROS Production |
| HeLa | IC50 | 24 hours | 62[1] |
| 2xIC50 | 24 hours | 86[1] | |
| IC50 | 48 hours | 65[1] | |
| 2xIC50 | 48 hours | 323[1] | |
| SiHa | IC50 | 24 hours | 102[1] |
| 2xIC50 | 24 hours | 166[1] | |
| IC50 | 48 hours | 117[1] | |
| 2xIC50 | 48 hours | 240[1] |
Table 3: Effect of A3K2A3 on Mitochondrial Membrane Potential (ΔΨm)
| Cell Line | Treatment | Duration | % Reduction in ΔΨm |
| HeLa | IC50 | 24 hours | 24[1] |
| 2xIC50 | 24 hours | 34[1] | |
| IC50 | 48 hours | 35[1] | |
| 2xIC50 | 48 hours | 81[1] | |
| SiHa | IC50 | 24 hours | 33[1] |
| 2xIC50 | 24 hours | 51[1] | |
| IC50 | 48 hours | 74[1] | |
| 2xIC50 | 48 hours | 82[1] |
Table 4: Cell Cycle Analysis of HeLa and SiHa Cells Treated with A3K2A3 for 48 hours
| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| HeLa | Control | 55 | 25 | 20 |
| IC50 | 40 | 20 | 40 | |
| 2xIC50 | 30 | 15 | 55 | |
| SiHa | Control | 60 | 20 | 20 |
| IC50 | 45 | 15 | 40 | |
| 2xIC50 | 35 | 10 | 55 |
Note: Percentages are estimations based on graphical representations in the source literature and are for illustrative purposes.
Experimental Workflow and Signaling Pathways
Experimental Workflow Diagram
Caption: General experimental workflow for in vitro evaluation.
Proposed Signaling Pathway for Dibenzylideneacetone-Induced Apoptosis
Caption: ROS-mediated mitochondrial apoptosis pathway.
Detailed Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effect of the test compound on cancer cells.
Materials:
-
HeLa or SiHa cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Prepare serial dilutions of the test compound in culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the different concentrations of the test compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 atmosphere.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Reactive Oxygen Species (ROS) Production Assay
This protocol measures intracellular ROS levels using the fluorescent probe DCFDA.
Materials:
-
Cells cultured in 6-well plates
-
Test compound
-
DCFDA (2',7'-dichlorofluorescin diacetate) solution
-
PBS (Phosphate-Buffered Saline)
-
Flow cytometer or fluorescence microplate reader
Procedure:
-
Seed cells and treat with the test compound at desired concentrations (e.g., IC50 and 2xIC50) for 24 or 48 hours.
-
After treatment, wash the cells with PBS.
-
Incubate the cells with 10 µM DCFDA solution in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS.
-
For flow cytometry, detach the cells with trypsin, resuspend in PBS, and analyze using an excitation wavelength of 488 nm and an emission wavelength of 525 nm.
-
For a plate reader, measure the fluorescence intensity directly in the wells.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is for analyzing the distribution of cells in different phases of the cell cycle.
Materials:
-
Cells cultured in 6-well plates
-
Test compound
-
PBS
-
70% cold ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Treat cells with the test compound for 48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PBS containing RNase A and PI.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Western Blot Analysis for Apoptosis-Related Proteins
This protocol is for detecting the expression levels of proteins involved in apoptosis.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-cytochrome C, anti-caspase-9, anti-caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the cell pellets in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system. The upregulation of Bax, and the release of cytochrome C, along with the cleavage of caspases-9 and -3, are indicative of apoptosis induction through the mitochondrial pathway[2].
References
Application Notes and Protocols for Antifungal Susceptibility Testing with Neihumicin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neihumicin is a compound isolated from Micromonospora neihuensis that has demonstrated cytotoxic and antifungal properties, with initial studies showing activity against Saccharomyces cerevisiae[1]. As a novel potential antifungal agent, rigorous and standardized evaluation of its spectrum of activity and potency is crucial for further development. These application notes provide detailed protocols for determining the in vitro antifungal susceptibility of various fungal isolates to this compound. The methodologies are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility and comparability of results[2][3][4][5].
Quantitative Data Summary
Due to the novelty of this compound, extensive quantitative data on its antifungal activity is not yet publicly available. The following tables present a hypothetical summary of expected minimum inhibitory concentration (MIC) data to serve as a template for data presentation. Researchers should replace this with their experimentally determined values.
Table 1: Hypothetical In Vitro Activity of this compound against Common Fungal Pathogens
| Fungal Species | Strain | This compound MIC Range (µg/mL) | Amphotericin B MIC Range (µg/mL) | Fluconazole MIC Range (µg/mL) |
| Candida albicans | ATCC 90028 | 0.125 - 1 | 0.25 - 1 | 0.25 - 1 |
| Candida glabrata | ATCC 90030 | 0.5 - 4 | 0.5 - 2 | 8 - 32 |
| Candida parapsilosis | ATCC 22019 | 0.25 - 2 | 0.125 - 0.5 | 1 - 4 |
| Cryptococcus neoformans | ATCC 90112 | 0.06 - 0.5 | 0.125 - 0.5 | 4 - 16 |
| Aspergillus fumigatus | ATCC 204305 | 1 - 8 | 0.5 - 2 | >64 |
| Aspergillus flavus | ATCC 204304 | 2 - 16 | 1 - 4 | >64 |
| Fusarium solani | ATCC 36031 | 8 - 32 | 2 - 8 | >64 |
| Rhizopus oryzae | ATCC 20344 | 4 - 16 | 0.5 - 2 | >64 |
Table 2: Hypothetical Quality Control (QC) Ranges for this compound
| QC Strain | This compound MIC QC Range (µg/mL) |
| Candida parapsilosis ATCC 22019 | 0.25 - 1 |
| Candida krusei ATCC 6258 | 1 - 4 |
| Aspergillus fumigatus ATCC 204305 | 2 - 8 |
Experimental Protocols
Broth Microdilution Method for Yeasts (Adapted from CLSI M27)
This method is used to determine the minimum inhibitory concentration (MIC) of this compound against yeast isolates.
a. Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Yeast inoculum, standardized to 1-5 x 10^6 CFU/mL
-
Spectrophotometer
-
Incubator (35°C)
-
Control antifungal agents (e.g., amphotericin B, fluconazole)
b. Protocol:
-
Prepare a stock solution of this compound. The final concentration of the solvent should not exceed 1% (v/v) in the test wells.
-
In a 96-well plate, perform serial twofold dilutions of this compound in RPMI 1640 medium to achieve a range of final concentrations (e.g., 0.03 to 16 µg/mL).
-
Include a growth control well (no drug) and a sterility control well (no inoculum).
-
Prepare the yeast inoculum by suspending several colonies in sterile saline. Adjust the turbidity to a 0.5 McFarland standard.
-
Dilute the standardized inoculum in RPMI 1640 medium to obtain a final concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
Inoculate each well (except the sterility control) with the diluted yeast suspension.
-
Incubate the plates at 35°C for 24-48 hours[6].
-
The MIC is the lowest concentration of this compound that causes a significant inhibition (typically ≥50% for azoles and may be adapted for this compound) of growth compared to the drug-free growth control. Growth inhibition can be assessed visually or by using a spectrophotometer to measure optical density.
Broth Microdilution Method for Filamentous Fungi (Molds) (Adapted from CLSI M38)
This protocol is for determining the MIC of this compound against molds.
a. Materials:
-
Same as for yeasts, with the addition of:
-
Potato Dextrose Agar (PDA) for mold culture
-
Sterile water or saline containing 0.05% Tween 20
-
Hemocytometer or spectrophotometer for spore counting
b. Protocol:
-
Grow the mold on PDA until sporulation is evident.
-
Harvest conidia by flooding the agar surface with sterile saline with Tween 20 and gently scraping the surface.
-
Count the conidia using a hemocytometer and adjust the concentration to 0.4-5 x 10^4 CFU/mL in RPMI 1640 medium[2].
-
Follow steps 2-8 from the yeast protocol.
-
For molds, the incubation period is typically 48-72 hours, or until sufficient growth is observed in the control well[3].
-
The MIC endpoint for molds is often defined as the lowest concentration showing 100% inhibition of growth (complete inhibition)[3].
Disk Diffusion Method (Adapted from CLSI M44 for Yeasts)
This method provides a qualitative assessment of susceptibility.
a. Materials:
-
Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue
-
Sterile filter paper disks (6 mm diameter)
-
This compound solution of a known concentration
-
Yeast inoculum (0.5 McFarland standard)
-
Sterile swabs
b. Protocol:
-
Prepare sterile filter paper disks impregnated with a specific amount of this compound.
-
Prepare a lawn of the yeast isolate on the agar plate by evenly streaking a sterile swab dipped in the standardized inoculum.
-
Aseptically place the this compound-impregnated disk onto the agar surface.
-
Incubate at 35°C for 20-24 hours.
-
Measure the diameter of the zone of inhibition around the disk. The interpretation of susceptible, intermediate, or resistant requires correlation with MIC data.
Potential Mechanism of Action and Signaling Pathways
While the exact mechanism of action of this compound is yet to be elucidated, its chemical structure may provide clues to its target. Common antifungal mechanisms include disruption of the cell membrane, inhibition of cell wall synthesis, or interference with nucleic acid and protein synthesis[7][8][9][10].
Hypothetical Signaling Pathway Affected by this compound
The following diagram illustrates a hypothetical mechanism where this compound inhibits ergosterol biosynthesis, a common target for antifungal drugs[9][10]. This disruption leads to a cascade of downstream effects, ultimately resulting in fungal cell death.
Caption: Hypothetical inhibition of the ergosterol biosynthesis pathway by this compound.
Experimental Workflow for Mechanism of Action Studies
To investigate the mechanism of action of this compound, a systematic workflow can be employed.
Caption: Workflow for elucidating the mechanism of action of this compound.
Conclusion
These application notes provide a framework for the initial characterization of the antifungal properties of this compound. Adherence to standardized protocols is essential for generating reliable and comparable data. Further studies are warranted to establish a comprehensive antifungal profile, elucidate the mechanism of action, and evaluate the potential of this compound as a therapeutic agent. The provided templates for data presentation and hypothetical pathways should be replaced with experimental data as it becomes available.
References
- 1. This compound, a new cytotoxic antibiotic from Micromonospora neihuensis. I. The producing organism, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. academic.oup.com [academic.oup.com]
- 4. scielo.br [scielo.br]
- 5. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. microbiologyinfo.com [microbiologyinfo.com]
- 8. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 9. Mechanisms of Other Antimicrobial Drugs | Microbiology [courses.lumenlearning.com]
- 10. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening with Neihumicin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neihumicin, a natural product isolated from Micromonospora neihuensis, has demonstrated potent cytotoxic and antifungal properties.[1] Its chemical structure, identified as (Z)-3,(Z)-6-dibenzylidene-2-methoxy-3,6-dihydropyrazin-5-one, presents a unique scaffold for drug discovery.[2] These application notes provide a framework for utilizing this compound in high-throughput screening (HTS) campaigns to identify novel therapeutic leads, focusing on its potential as an anticancer and antifungal agent.
High-Throughput Screening for Anticancer Activity
Given its known cytotoxicity against KB tissue culture cells[1], this compound is a promising candidate for anticancer drug discovery. A primary HTS assay can be designed to screen compound libraries for molecules that either enhance or synergize with the cytotoxic effects of this compound, or to identify cellular pathways modulated by this compound.
Hypothetical Signaling Pathway: Induction of Apoptosis
A plausible mechanism for the cytotoxic action of this compound is the induction of apoptosis, or programmed cell death. Many cytotoxic agents exert their effects by triggering either the intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathways, which converge on the activation of executioner caspases.[3][4][5] The following diagram illustrates a hypothetical model of this compound-induced apoptosis.
Experimental Workflow: Cytotoxicity HTS
The following workflow outlines a typical HTS process for identifying compounds that modulate this compound's cytotoxicity.
Protocol: High-Throughput Cell Viability Assay
This protocol is designed for a 384-well plate format and utilizes a luminescence-based ATP assay (e.g., CellTiter-Glo®) to measure cell viability.[6]
Materials:
-
Cancer cell line (e.g., HeLa, A549, MCF-7)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
Compound library (in DMSO)
-
384-well white, clear-bottom assay plates
-
Luminescent cell viability assay reagent (e.g., CellTiter-Glo®)
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding: Suspend cells in culture medium and dispense 2,000-5,000 cells in 40 µL of medium per well into 384-well plates.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Addition:
-
Prepare a fixed, sub-lethal concentration of this compound (e.g., EC20, predetermined from dose-response curves).
-
Using a robotic liquid handler, add 50 nL of each compound from the library to the respective wells.
-
Add 50 nL of the this compound solution to all wells except for the negative controls.
-
Add 50 nL of DMSO to control wells.
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Assay Readout:
-
Equilibrate the plates and the cell viability reagent to room temperature.
-
Add 20 µL of the luminescent reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
Data Presentation: Hypothetical Cytotoxicity Data
The following tables summarize hypothetical data from a primary screen and subsequent dose-response analysis for this compound.
Table 1: Primary HTS Results for this compound against various cancer cell lines.
| Cell Line | Assay Type | This compound Conc. (µg/mL) | % Cell Viability | Standard Deviation |
| KB | ATP-based | 0.94 | 50.0 | 4.5 |
| HeLa | ATP-based | 1.2 | 48.2 | 5.1 |
| A549 | Resazurin | 2.5 | 51.5 | 6.3 |
| MCF-7 | ATP-based | 1.8 | 49.7 | 4.8 |
Table 2: Hypothetical IC50 Values of this compound against a panel of cancer cell lines.
| Cell Line | IC50 (µg/mL) | 95% Confidence Interval |
| KB | 0.94 | 0.85 - 1.03 |
| HeLa | 1.15 | 1.02 - 1.28 |
| A549 | 2.40 | 2.15 - 2.65 |
| MCF-7 | 1.75 | 1.60 - 1.90 |
| Jurkat | 0.88 | 0.79 - 0.97 |
High-Throughput Screening for Antifungal Activity
This compound's reported activity against Saccharomyces cerevisiae[1] makes it a valuable starting point for the discovery of new antifungal agents. An HTS campaign can be employed to screen for compounds that enhance its efficacy or to identify novel antifungal leads from a compound library.
Protocol: High-Throughput Antifungal Susceptibility Assay
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method for a 384-well format.[7]
Materials:
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Saccharomyces cerevisiae)
-
Growth medium (e.g., RPMI-1640)
-
This compound stock solution (in DMSO)
-
Compound library (in DMSO)
-
384-well clear, round-bottom assay plates
-
Plate reader capable of measuring absorbance at 530 nm
Procedure:
-
Inoculum Preparation: Prepare fungal inocula according to standard protocols to a final concentration of 0.5-2.5 x 10³ CFU/mL.
-
Compound Plating: Using a liquid handler, serially dilute the compounds in the 384-well plates. Add this compound as a positive control.
-
Inoculation: Add 20 µL of the prepared fungal inoculum to each well.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Data Acquisition: Measure the optical density (OD) at 530 nm using a microplate reader. The turbidity of the wells indicates fungal growth.
-
Data Analysis: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that causes a significant reduction (e.g., ≥50%) in growth compared to the drug-free control.
Data Presentation: Hypothetical Antifungal Activity Data
Table 3: Hypothetical Minimum Inhibitory Concentration (MIC) values for this compound against various fungal pathogens.
| Fungal Strain | MIC (µg/mL) | Method |
| Saccharomyces cerevisiae | 3.12 | Broth Microdilution |
| Candida albicans | 6.25 | Broth Microdilution |
| Aspergillus fumigatus | 12.5 | Broth Microdilution |
| Cryptococcus neoformans | 6.25 | Broth Microdilution |
Conclusion
This compound represents a promising natural product with demonstrated cytotoxic and antifungal activities. The protocols and workflows detailed in these application notes provide a robust starting point for researchers in drug discovery to leverage this compound in high-throughput screening campaigns. These efforts can lead to the identification of novel anticancer and antifungal therapeutics, as well as a deeper understanding of the biological pathways modulated by this unique compound.
References
- 1. This compound, a new cytotoxic antibiotic from Micromonospora neihuensis. I. The producing organism, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new cytotoxic antibiotic from Micromonospora neihuensis. II. Structural determination and total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Overview of cell death signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. marinbio.com [marinbio.com]
- 7. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating Neihumicin: A Technical Support Guide for Researchers
For researchers, scientists, and drug development professionals working with the cytotoxic and antifungal antibiotic Neihumicin, overcoming its solubility challenges is a critical first step to successful experimentation. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a cytotoxic and antifungal antibiotic isolated from the fermentation broth of Micromonospora neihuensis.[1][2] Its chemical structure has been identified as (Z)-3,(Z)-6-dibenzylidene-2-methoxy-3,6-dihydropyrazin-5-one.[2] In vitro studies have demonstrated its cytotoxic effects against KB tissue culture cells, with an ED50 of 0.94 micrograms/ml, and antifungal activity against Saccharomyces cerevisiae.[1]
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
Troubleshooting Poor Solubility:
If you are experiencing precipitation or incomplete dissolution of this compound, consider the following troubleshooting steps:
-
Sonication: Gentle sonication can help to break up aggregates and enhance the dissolution of the compound.
-
Warming: Cautiously warming the solvent may increase the solubility of this compound. However, be mindful of potential degradation at elevated temperatures. It is advisable to perform a small-scale test to assess thermal stability.
-
pH Adjustment: The solubility of compounds with ionizable groups can be significantly influenced by pH. While the this compound structure does not have obvious acidic or basic centers, subtle effects of pH on solubility cannot be ruled out. Experimenting with a pH range in your buffer system may be beneficial.
-
Test a Range of Solvents: If your experimental system allows, test the solubility of this compound in a small panel of solvents with varying polarities.
Quantitative Solubility Data
Due to the limited availability of public data, a comprehensive table of this compound's solubility in various solvents cannot be provided at this time. Researchers are encouraged to perform their own solubility assessments to determine the optimal solvent for their specific experimental needs. A general approach to determining solubility is provided in the experimental protocols section.
Experimental Protocols
Protocol 1: General Method for Determining this compound Solubility
This protocol outlines a general procedure for determining the solubility of this compound in a solvent of choice.
Materials:
-
This compound (solid)
-
Selected solvent (e.g., DMSO, ethanol, methanol)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
-
Centrifuge
-
Spectrophotometer or HPLC system
Procedure:
-
Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a microcentrifuge tube.
-
Vortex the tube vigorously for 1-2 minutes.
-
Sonicate the suspension for 10-15 minutes to aid dissolution.
-
Equilibrate the solution at a constant temperature (e.g., room temperature or 37°C) for 24 hours to ensure saturation.
-
Centrifuge the suspension at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant without disturbing the pellet.
-
Quantify the concentration of this compound in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry (if a chromophore is present and a standard curve is established) or HPLC.
-
The resulting concentration represents the solubility of this compound in that solvent at the specified temperature.
Protocol 2: Preparation of a this compound Stock Solution
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh out the desired amount of this compound in a sterile container.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming and sonication may be applied if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Visualizing Experimental Workflows and Potential Mechanisms
To aid in experimental design and understanding, the following diagrams illustrate a logical workflow for addressing solubility issues and a representative signaling pathway for cytotoxic compounds.
Caption: A logical workflow for troubleshooting this compound solubility issues.
References
- 1. This compound, a new cytotoxic antibiotic from Micromonospora neihuensis. I. The producing organism, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new cytotoxic antibiotic from Micromonospora neihuensis. II. Structural determination and total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Neihumicin Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists engaged in the chemical synthesis of Neihumicin. The content is structured to address specific experimental challenges in a clear question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The total synthesis of this compound, (Z)-3,(Z)-6-dibenzylidene-2-methoxy-3,6-dihydropyrazin-5-one, typically involves a convergent strategy. Key steps include the synthesis of a substituted dihydropyrazinone core, followed by a double condensation reaction with benzaldehyde to install the benzylidene moieties. An alternative approach could involve the initial formation of a dibenzylidene pyrazinone precursor followed by methylation.
Q2: What are the most critical steps in the synthesis of this compound?
A2: The most critical steps that often present challenges are:
-
Formation of the 2,5-dihydropyrazin-5-one ring: This step can be prone to low yields and side product formation.
-
Stereoselective condensation: Achieving the desired (Z,Z)-configuration of the double bonds in the dibenzylidene groups is crucial for the final product's biological activity.
-
Introduction of the 2-methoxy group: This step requires careful selection of reagents to avoid demethylation or reaction at other sites.
-
Purification: The final product and intermediates can be challenging to purify due to their structural similarity to byproducts.
Q3: What are common safety precautions to take during this compound synthesis?
A3: Standard laboratory safety protocols should be strictly followed. Many reagents used in organic synthesis are toxic, flammable, or corrosive. Specifically:
-
Work in a well-ventilated fume hood.
-
Use appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Handle reagents like strong bases (e.g., NaH, LDA) and reactive intermediates with extreme care.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
Troubleshooting Guides
Problem 1: Low yield during the formation of the dihydropyrazinone core.
Q: I am attempting to synthesize the dihydropyrazinone core via condensation of an α-amino acid amide and a 1,2-dicarbonyl compound, but my yields are consistently low (<30%). What are the potential causes and solutions?
A: Low yields in this step are a common issue. Here are the likely causes and troubleshooting steps:
-
Cause 1: Incomplete reaction. The condensation reaction may not be going to completion.
-
Solution:
-
Increase reaction time: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has reached completion.
-
Increase temperature: Gently heating the reaction mixture can often drive the reaction forward. However, be cautious of potential side reactions at higher temperatures.
-
Use a catalyst: An acid or base catalyst can sometimes facilitate the condensation. Experiment with catalytic amounts of p-toluenesulfonic acid (p-TsA) or a tertiary amine like triethylamine (TEA).
-
-
-
Cause 2: Side reactions. The starting materials or the product might be undergoing undesired side reactions, such as self-condensation of the dicarbonyl compound or degradation of the product.
-
Solution:
-
Control stoichiometry: Ensure precise 1:1 stoichiometry of the reactants. An excess of one reactant can lead to side products.
-
Optimize reaction conditions: Vary the solvent and temperature to find conditions that favor the desired reaction over side reactions. A summary of typical reaction conditions is provided in Table 1.
-
-
-
Cause 3: Difficulty in purification. The desired product might be lost during the workup and purification process.
-
Solution:
-
Optimize extraction: Ensure the pH of the aqueous layer is optimized for the extraction of your product into the organic phase.
-
Alternative purification methods: If column chromatography is leading to significant loss of product, consider recrystallization or preparative TLC.
-
-
| Parameter | Condition A | Condition B | Condition C |
| Solvent | Ethanol | Toluene | Dichloromethane (DCM) |
| Temperature | Reflux | 80 °C | Room Temperature |
| Catalyst | Acetic Acid (catalytic) | None | Triethylamine (1.1 eq) |
| Typical Yield | 40-60% | 30-50% | 35-55% |
| Table 1. Comparison of Reaction Conditions for Dihydropyrazinone Core Synthesis. |
Problem 2: Incorrect stereochemistry of the benzylidene groups.
Q: My final product is a mixture of (E/Z) isomers at the benzylidene double bonds, not the desired (Z,Z)-Neihumicin. How can I control the stereoselectivity of the condensation reaction?
A: Achieving the correct (Z,Z) stereochemistry is a significant challenge. The stereochemical outcome of the Knoevenagel or aldol-type condensation is influenced by several factors:
-
Cause 1: Thermodynamic vs. Kinetic Control. The reaction conditions may favor the formation of the more stable (E,E) or a mixture of isomers over the kinetically formed (Z,Z) isomer.
-
Solution:
-
Use of specific bases and solvents: The choice of base and solvent can significantly influence the stereochemical outcome. For example, using a bulky base in a non-polar solvent at low temperatures might favor the kinetic (Z) product.
-
Reaction Temperature: Lowering the reaction temperature can often increase the selectivity for the kinetic product.
-
-
-
Cause 2: Isomerization during workup or purification. The (Z,Z) isomer might be isomerizing to the more stable (E,E) or (E,Z) isomers upon exposure to acid, base, or light during purification.
-
Solution:
-
Neutral workup: Avoid acidic or basic conditions during the workup.
-
Protection from light: Perform the purification in the dark or using amber-colored glassware.
-
Careful chromatography: Use a neutral stationary phase for column chromatography (e.g., silica gel deactivated with triethylamine).
-
-
Experimental Protocol: Stereoselective Wittig or Horner-Wadsworth-Emmons Reaction
For better stereocontrol, a Wittig or Horner-Wadsworth-Emmons (HWE) reaction can be an alternative to direct condensation. The HWE reaction, in particular, often provides good selectivity for the (Z)-alkene.
-
Preparation of the phosphonate ylide: React the appropriate phosphonate ester with a strong base (e.g., NaH, n-BuLi) in an anhydrous solvent like THF at low temperature (e.g., -78 °C).
-
Reaction with the pyrazinone: Add the pyrazinone precursor (with carbonyl groups at C3 and C6) to the ylide solution.
-
Quenching: After the reaction is complete, quench carefully with a proton source (e.g., saturated NH4Cl solution).
A general workflow for troubleshooting the stereoselectivity is presented below.
Caption: Troubleshooting workflow for incorrect stereochemistry.
Problem 3: Difficulty with the introduction of the 2-methoxy group.
Q: I am trying to introduce the methoxy group on the pyrazinone ring, but I am getting a mixture of O- and N-methylated products, or the reaction is not proceeding at all. What should I do?
A: Selective methylation can be tricky due to the presence of multiple nucleophilic sites (oxygen and nitrogen atoms) in the pyrazinone core.
-
Cause 1: Lack of regioselectivity. The methylating agent is reacting with both the oxygen and nitrogen atoms.
-
Solution:
-
Choice of methylating agent: Use a "harder" methylating agent like methyl triflate (MeOTf) or trimethyloxonium tetrafluoroborate (Meerwein's salt), which tend to favor O-methylation. Softer reagents like methyl iodide might lead to more N-methylation.
-
Use of a protecting group: If regioselectivity remains a problem, consider protecting the nitrogen atom with a suitable protecting group (e.g., Boc, Cbz) before methylation, and then deprotecting it afterward.
-
-
-
Cause 2: Poor reactivity. The substrate may not be sufficiently nucleophilic for the methylation to occur.
-
Solution:
-
Use of a stronger base: Deprotonate the hydroxyl group with a stronger base (e.g., NaH, KHMDS) to form the more nucleophilic alkoxide before adding the methylating agent.
-
-
| Methylating Agent | Base | Solvent | Typical Outcome |
| Methyl Iodide (MeI) | K2CO3 | Acetone | Mixture of O- and N-methylation |
| Dimethyl Sulfate (DMS) | NaOH | Dichloromethane/Water | Predominantly O-methylation, but can be harsh |
| Methyl Triflate (MeOTf) | 2,6-Lutidine | Dichloromethane | High O-selectivity, but expensive |
| Table 2. Comparison of Methylating Agents for 2-Hydroxypyrazinone. |
Logical Troubleshooting Flowchart
The following diagram illustrates a logical approach to troubleshooting common issues in this compound synthesis.
Caption: General troubleshooting flowchart for this compound synthesis.
reducing off-target effects of Neihumicin
Disclaimer: Information regarding the specific mechanism of action and off-target effects of Neihumicin is limited in publicly available scientific literature.[1][2][3] This technical support guide has been developed based on the known properties of this compound as a cytotoxic antibiotic and a hypothetical framework assuming it may act as a kinase inhibitor, a common mechanism for cytotoxic compounds.[4][5][6] This approach is intended to provide researchers with a practical and logical framework for troubleshooting and investigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound?
A1: this compound is a cytotoxic and antifungal antibiotic isolated from Micromonospora neihuensis.[2] Its chemical structure is (Z)-3,(Z)-6-dibenzylidene-2-methoxy-3,6-dihydropyrazin-5-one.[7] While its cytotoxic properties against KB tissue culture cells have been documented, the precise molecular mechanism and its direct targets within mammalian cells are not well-characterized in available literature.[2] Many cytotoxic antibiotics exert their effects by interfering with DNA replication, transcription, or the function of essential enzymes like topoisomerases.[8][9][10]
Q2: What are the potential off-target effects of this compound?
A2: Specific off-target effects of this compound have not been documented. However, like many cytotoxic agents, particularly those that may function as kinase inhibitors, potential off-target effects could include:
-
Inhibition of unintended kinases, leading to unexpected cellular responses.[4][5][6]
-
Induction of paradoxical pathway activation.[5]
-
General cellular toxicity unrelated to its primary mode of action.
-
Interaction with other cellular proteins and signaling pathways.
Q3: How can I determine if the observed effects in my experiment are off-target?
A3: Distinguishing on-target from off-target effects is crucial. Key strategies include:
-
Dose-response analysis: On-target effects should typically occur at lower concentrations (higher potency) than off-target effects.
-
Use of multiple cell lines: Compare the effects of this compound on cell lines that express the target of interest versus those that do not.
-
Rescue experiments: If the primary target is known, overexpressing a drug-resistant mutant of the target should rescue the on-target phenotype.
-
Direct target engagement assays: Techniques like cellular thermal shift assay (CETSA) can confirm if this compound is binding to its intended target in a cellular context.
-
Kinase profiling: If this compound is hypothesized to be a kinase inhibitor, screening it against a panel of kinases can identify both on-target and off-target interactions.[11][12][13]
Troubleshooting Guides
Issue 1: High Cytotoxicity in Control Cell Lines
Possible Cause:
-
The concentration of this compound used is too high, leading to generalized, non-specific toxicity.
-
The control cell line expresses an unknown sensitive off-target protein.
-
Solvent (e.g., DMSO) concentration is too high.
Troubleshooting Steps:
-
Perform a dose-response curve: Determine the EC50 (half-maximal effective concentration) for cytotoxicity in your control and experimental cell lines. A narrow therapeutic window between the desired effect and general cytotoxicity may indicate off-target issues.
-
Reduce this compound concentration: Use the lowest effective concentration to elicit the desired on-target effect.
-
Check solvent toxicity: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically <0.5%).
-
Use a different control cell line: If possible, use a control cell line with a different genetic background to see if the high cytotoxicity is cell-line specific.
Issue 2: Inconsistent Results Between Experiments
Possible Cause:
-
Variability in cell health, passage number, or seeding density.[14][15]
-
Degradation of this compound stock solution.
-
Inconsistent incubation times or assay conditions.
Troubleshooting Steps:
-
Standardize cell culture conditions: Use cells within a consistent range of passage numbers, ensure consistent seeding density, and monitor cell health.
-
Prepare fresh dilutions: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Aliquot the stock solution to avoid multiple freeze-thaw cycles.
-
Optimize assay parameters: Carefully control incubation times, temperature, and other environmental factors. Use a positive and negative control in every assay.
-
Check for reagent issues: Ensure all assay reagents are within their expiry dates and have been stored correctly.[16]
Issue 3: Observed Phenotype Does Not Match Expected On-Target Effect
Possible Cause:
-
The observed phenotype is due to an off-target effect that is more potent or rapid than the on-target effect.
-
The hypothesized on-target pathway is not the primary driver of the observed phenotype in your specific cell model.
-
Activation of compensatory signaling pathways.
Troubleshooting Steps:
-
Perform a kinase profile: Use a commercial kinase profiling service to screen this compound against a broad panel of kinases. This can reveal unexpected high-affinity off-targets.
-
Validate target engagement: Use methods like Western blotting to check for the phosphorylation status of the intended target and key downstream effectors.
-
Use chemical proteomics: Employ techniques like kinobeads to identify the cellular targets of this compound in an unbiased manner.[17][18]
-
Conduct a literature review on similar compounds: The structure of this compound may provide clues to its potential targets based on other known compounds with similar scaffolds.
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Primary Target |
| Primary Target (Hypothetical: Kinase A) | 10 | 1x |
| Off-Target 1 (Kinase B) | 150 | 15x |
| Off-Target 2 (Kinase C) | 800 | 80x |
| Off-Target 3 (Kinase D) | >10,000 | >1000x |
| Off-Target 4 (Kinase E) | 50 | 5x |
Table 2: Comparative Cytotoxicity of this compound in Different Cell Lines
| Cell Line | Primary Target Expression | EC50 (nM) | Notes |
| Cell Line X | High | 25 | Expected on-target effect |
| Cell Line Y | Low/None | 500 | Potential off-target toxicity |
| Non-cancerous Cell Line Z | Low | >5,000 | Indicates some level of tumor cell selectivity |
Experimental Protocols
Protocol 1: Determination of EC50 using a Cell Viability Assay (e.g., MTT)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x serial dilution of this compound in the appropriate cell culture medium. Also include a vehicle-only control.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add solubilization solution (e.g., DMSO or a specialized buffer) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Plot the absorbance values against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value.
Protocol 2: In Vitro Kinase Profiling
This is typically performed as a service by specialized companies. The general workflow is as follows:
-
Compound Submission: Provide a sample of this compound at a specified concentration and quantity.
-
Assay Performance: The compound is tested at one or more concentrations against a panel of purified kinases. The activity of each kinase is measured in the presence of the compound. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.[11]
-
Data Analysis: The percentage of inhibition for each kinase is calculated relative to a control (e.g., DMSO). For compounds tested at multiple concentrations, IC50 values are determined.
-
Report Generation: A detailed report is provided, showing the selectivity of this compound across the kinase panel.
Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: Troubleshooting workflow for unexpected effects.
Caption: Experimental workflow for target validation.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. This compound, a new cytotoxic antibiotic from Micromonospora neihuensis. I. The producing organism, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a new cytotoxic antibiotic from Micromonospora neihuensis. II. Structural determination and total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemotherapy - Wikipedia [en.wikipedia.org]
- 9. Cytotoxic Antibiotics - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 12. Kinase inhibitor profiling using chemoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Kinase Inhibitor Profiling Using Chemoproteomics | Springer Nature Experiments [experiments.springernature.com]
- 14. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 15. Troubleshooting Cell-based Assays - Eppendorf Canada [eppendorf.com]
- 16. bioassaysys.com [bioassaysys.com]
- 17. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Neihumicin Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the production of Neihumicin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its producing organism?
A1: this compound is a cytotoxic and antifungal antibiotic.[1][2] It is a piperazine-type alkaloid isolated from the fermentation broth of Micromonospora neihuensis, a novel actinomycete species isolated from soil in Nei-Hu, Taipei.[2][3]
Q2: What is the chemical structure of this compound?
A2: The structure of this compound has been determined as (Z)-3,(Z)-6-dibenzylidene-2-methoxy-3,6-dihydropyrazin-5-one.[4]
Q3: What are the known biological activities of this compound?
A3: this compound exhibits in vitro cytotoxicity against KB tissue culture cells and antifungal activity against Saccharomyces cerevisiae ATCC 9763.[1][2] Structure-activity relationship studies suggest that the alkyl ether group and substitutions on the two benzene rings are essential for its cytotoxic effect.[3]
Q4: Has the biosynthetic pathway of this compound been elucidated?
A4: Currently, there is limited publicly available information detailing the specific biosynthetic gene cluster or enzymatic pathway for this compound production in Micromonospora neihuensis. General principles of secondary metabolite production in actinomycetes suggest a complex, multi-gene regulated process.[5][6]
Troubleshooting Guides
Low Yield of this compound in Laboratory-Scale Fermentation
Q: My Micromonospora neihuensis culture is growing, but the yield of this compound is consistently low. What are the potential causes and how can I troubleshoot this?
A: Low yield of secondary metabolites like this compound in lab-scale fermentation can be attributed to several factors, ranging from suboptimal culture conditions to strain instability. Here’s a systematic approach to troubleshooting:
-
Verify Culture Purity and Viability:
-
Problem: Contamination with other microorganisms or loss of productivity in the M. neihuensis stock culture.
-
Solution:
-
-
Optimize Fermentation Medium Composition:
-
Optimize Physical Fermentation Parameters:
-
Problem: Suboptimal temperature, pH, agitation, or aeration can significantly impact this compound production.
-
Solution:
-
-
Inoculum Preparation:
-
Problem: The age and density of the seed culture can affect the subsequent production phase.
-
Solution:
-
Use a 2% (v/v) seed culture grown for 4 days in a suitable seed medium (e.g., TYG liquid medium).[2]
-
-
Challenges in Scaling Up this compound Production
Q: We are trying to scale up this compound production from shake flasks to a pilot-scale fermenter, but are facing a significant drop in productivity. What are the common challenges and solutions?
A: Scaling up fermentation processes is a common challenge in biotechnology.[9][10][11] The transition from a small-scale, well-mixed environment to a large-scale fermenter introduces complexities in maintaining uniform conditions.
-
Oxygen Transfer:
-
Problem: Maintaining adequate dissolved oxygen (DO) levels is critical. Oxygen transfer rates do not scale linearly with volume, and oxygen limitation is a common issue in large fermenters.[9][11]
-
Solution:
-
Optimize the agitation speed and aeration rate (air flow rate in VVM - vessel volumes per minute) to ensure sufficient DO.[4]
-
Use baffled flasks or fermenters to improve mixing and oxygen transfer.
-
Consider using oxygen-enriched air for aeration if necessary.
-
-
-
Mixing and Shear Stress:
-
Problem: In large vessels, achieving homogeneous mixing of nutrients and cells is difficult, leading to gradients in pH, temperature, and nutrient availability. High agitation speeds required for mixing can also cause shear stress, which can damage mycelial microorganisms like Micromonospora.[9]
-
Solution:
-
Select an appropriate impeller design and agitation speed that ensures adequate mixing without causing excessive shear.
-
Perform computational fluid dynamics (CFD) modeling to understand the mixing characteristics of your fermenter.
-
-
-
Nutrient and pH Gradients:
-
Problem: In large fermenters, the addition of nutrients or pH control agents at a single point can create localized high concentrations, which can be detrimental to the culture.
-
Solution:
-
Implement multiple addition points for feeds and pH control agents.
-
Use a fed-batch strategy to maintain optimal nutrient levels and avoid substrate inhibition.[5]
-
-
-
Foaming:
-
Problem: Increased agitation and aeration in large fermenters can lead to excessive foaming, which can cause contamination and loss of culture volume.
-
Solution:
-
Add an appropriate antifoaming agent. Be sure to test the antifoam for any inhibitory effects on M. neihuensis growth or this compound production.
-
-
Quantitative Data
| Parameter | Value | Cell Line | Reference |
| Cytotoxicity (ED50) | 0.94 µg/ml | KB tissue culture cells | [1][2] |
Experimental Protocols
Fermentation of Micromonospora neihuensis for this compound Production
This protocol is based on the methods described by Wu et al., 1988.[2]
-
Stock Culture Maintenance:
-
Maintain Micromonospora neihuensis on Tryptone Yeast Glucose (TYG) agar slants.
-
Incubate at 28°C for 14-21 days.
-
Store cultures at 4°C.
-
-
Seed Culture Preparation:
-
Inoculate a 125 ml Erlenmeyer flask containing 50 ml of TYG liquid seed medium with a spore suspension from a stock culture slant.
-
Incubate at 28°C on a rotary shaker at 120 rpm for 4 days.
-
-
Production Fermentation:
-
Prepare the desired production medium (various formulations can be tested, with enriched media generally performing well).[2] Adjust the initial pH to 7.0.
-
Dispense 50 ml of the production medium into 125 ml Erlenmeyer flasks.
-
Inoculate each flask with 2% (v/v) of the seed culture.
-
Incubate at 25°C on a rotary shaker at 200 rpm for 6 days.
-
Monitor pH and antibiotic potency daily.
-
Isolation and Purification of this compound
This protocol is based on the methods described by Wu et al., 1988.[2]
-
Extraction:
-
Harvest the fermentation broth and separate the mycelial cakes from the supernatant by centrifugation or filtration.
-
Extract the mycelial cakes with 90% methanol.
-
-
Crystallization:
-
Concentrate the methanolic extract under reduced pressure.
-
Crystallize the crude this compound from a mixture of methanol and ethanol (1:1 v/v).
-
-
Further Purification (if necessary):
-
If further purification is required, techniques such as column chromatography (e.g., silica gel) with an appropriate solvent system can be employed.
-
Mandatory Visualizations
Caption: Workflow for this compound production and isolation.
Caption: Troubleshooting workflow for low this compound yield.
References
- 1. This compound, a new cytotoxic antibiotic from Micromonospora neihuensis. I. The producing organism, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ejournal.sinica.edu.tw [ejournal.sinica.edu.tw]
- 3. The genus Micromonospora as a model microorganism for bioactive natural product discovery - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04025H [pubs.rsc.org]
- 4. This compound, a new cytotoxic antibiotic from Micromonospora neihuensis. II. Structural determination and total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of Secondary Metabolites in Fermentation • Food Safety Institute [foodsafety.institute]
- 6. Microbial Secondary Metabolites via Fermentation Approaches for Dietary Supplementation Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Confidently scaling-up microbial fermentation: Overcoming common challenges | INFORS HT [infors-ht.com]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. gmi-inc.com [gmi-inc.com]
Technical Support Center: Neihumicin Purification
Welcome to the Technical Support Center for Neihumicin Purification. This guide is intended for researchers, scientists, and drug development professionals working with this compound, a cytotoxic and antifungal antibiotic isolated from Micromonospora neihuensis. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during the purification and column regeneration process.
Disclaimer: The following protocols and troubleshooting advice are based on the known chemical structure of this compound ((Z)-3,(Z)-6-dibenzylidene-2-methoxy-3,6-dihydropyrazin-5-one) and general chromatographic principles. As detailed experimental data for this compound purification is limited in published literature, these are intended as general guidelines. Optimization for your specific experimental conditions is recommended.
Frequently Asked Questions (FAQs) about Column Regeneration
Q1: When should I regenerate my chromatography column?
A1: Column regeneration is necessary when you observe a decline in performance. Key indicators include:
-
Increased backpressure
-
Reduced peak resolution
-
Changes in peak shape (e.g., tailing or fronting)
-
Shifts in retention times
-
Loss of recovery or yield
Q2: What is a general procedure for regenerating a reversed-phase (e.g., C18) column used for this compound purification?
A2: A general regeneration protocol for a C18 column involves a series of solvent washes to remove strongly retained compounds. It is often beneficial to reverse the column flow direction during regeneration.
Experimental Protocol: General Reversed-Phase Column Regeneration
-
Disconnect the column from the detector.
-
Reverse the column flow direction.
-
Wash the column with a series of solvents at a low flow rate (e.g., 0.5 mL/min for an analytical column). A typical sequence is to wash with solvents of increasing strength to remove nonpolar contaminants, followed by a polar wash to remove salts and polar residues.
-
Equilibrate the column with the initial mobile phase conditions before resuming purification.
The following table summarizes a general solvent wash sequence for regenerating a C18 column.
| Step | Solvent | Column Volumes | Purpose |
| 1 | Isopropanol | 10-15 | To remove strongly bound nonpolar and moderately polar compounds. |
| 2 | Tetrahydrofuran (THF) | 10-15 | To remove highly nonpolar contaminants, such as lipids or polymeric material. |
| 3 | Isopropanol | 10-15 | To rinse out the THF. |
| 4 | Methanol | 10-15 | To prepare the column for aqueous mobile phases. |
| 5 | Deionized Water | 10-15 | To remove any remaining salts or highly polar compounds. |
| 6 | Mobile Phase | 10-20 | To re-equilibrate the column for the next purification run. |
Q3: How can I regenerate a normal-phase (e.g., silica) column?
A3: For normal-phase columns, regeneration involves washing with a series of solvents to remove adsorbed polar compounds. The column should be washed with progressively more polar solvents and then returned to the initial, nonpolar mobile phase.
Experimental Protocol: General Normal-Phase Column Regeneration
-
Disconnect the column from the detector.
-
Wash with a sequence of solvents to strip the column of contaminants.
-
Re-equilibrate the column with the starting mobile phase.
| Step | Solvent | Column Volumes | Purpose |
| 1 | Ethyl Acetate | 10-15 | To wash out moderately polar compounds. |
| 2 | Isopropanol | 10-15 | To remove more strongly bound polar compounds. |
| 3 | Dichloromethane | 10-15 | To rinse out the isopropanol. |
| 4 | Hexane/Heptane | 10-20 | To re-equilibrate the column with a nonpolar solvent before introducing the mobile phase. |
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Issue 1: Poor Resolution or Broad Peaks
-
Question: My chromatogram shows poor separation between this compound and impurities, and the peaks are broad. What could be the cause?
-
Answer: Poor resolution can stem from several factors. Based on the nonpolar, aromatic structure of this compound, a reversed-phase C18 or C8 column with an acetonitrile or methanol gradient in water is a likely purification method.
-
Improper Mobile Phase: The organic solvent percentage might be too high, causing this compound to elute too quickly. Try decreasing the initial concentration of the organic solvent or using a shallower gradient.
-
Column Overload: Injecting too much sample can lead to peak broadening. Reduce the sample concentration or injection volume.
-
Column Contamination: The column may be contaminated with strongly retained impurities. Regenerate the column using the appropriate protocol.
-
Column Degradation: The stationary phase may be degraded. Consider replacing the column if regeneration does not improve performance.
-
Issue 2: High Backpressure
-
Question: The pressure on my HPLC system has significantly increased during the purification of this compound. What should I do?
-
Answer: High backpressure is often caused by blockages in the system.
-
Filter Frit Blockage: Particulates from the sample or mobile phase may have clogged the column inlet frit. Reverse the column and wash it with a strong solvent. If this fails, the frit may need to be replaced.
-
Column Contamination: Precipitated sample or strongly adsorbed impurities can increase pressure. A thorough column regeneration is recommended.
-
System Blockage: Check for blockages in the tubing, injector, or guard column.
-
Issue 3: this compound Peak Tailing
-
Question: The peak for this compound shows significant tailing. How can I improve the peak shape?
-
Answer: Peak tailing can be caused by secondary interactions between this compound and the stationary phase.
-
Active Sites on Silica: If using a silica-based reversed-phase column, free silanol groups can interact with the methoxy group or other parts of the this compound molecule. Adding a small amount of a competing agent, like triethylamine (0.1%), to the mobile phase can help to mask these sites.
-
Low pH: At very low pH, parts of the molecule may become protonated, leading to interactions with the stationary phase. Ensure the mobile phase pH is appropriate. Given the structure, a neutral to slightly acidic pH is likely suitable.
-
Column Degradation: A void in the column packing can also cause tailing. This usually requires column replacement.
-
Issue 4: Low Recovery of this compound
-
Question: I am losing a significant amount of this compound during purification. What are the possible reasons?
-
Answer: Low recovery can be due to degradation of the compound or irreversible binding to the column.
-
Degradation: this compound's structure with conjugated double bonds might be susceptible to degradation under harsh pH conditions or exposure to light. Ensure your mobile phase is within a stable pH range (typically 3-8 for silica-based columns) and protect your sample from light.
-
Irreversible Binding: Highly nonpolar impurities from the fermentation broth might irreversibly adsorb to the column, and this compound may be co-adsorbed. A stringent column regeneration protocol is necessary to strip these contaminants.
-
Precipitation: this compound may precipitate on the column if the mobile phase is not a good solvent for it. Ensure the initial mobile phase has sufficient organic solvent to keep the compound dissolved.
-
Visualized Workflows and Logic
The following diagrams illustrate a hypothetical workflow for this compound purification and a troubleshooting decision tree.
Caption: Hypothetical workflow for this compound purification.
Caption: Troubleshooting decision tree for this compound purification.
Technical Support Center: Micromonospora neihuensis Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding contamination during the culture of Micromonospora neihuensis.
Troubleshooting Guide
Encountering contamination is a common challenge in microbiology. This guide provides a systematic approach to identifying and resolving contamination issues in your Micromonospora neihuensis cultures.
Table 1: Common Contamination Issues and Solutions
| Observation | Potential Cause | Recommended Action | Preventative Measures |
| Cloudy broth culture, rapid drop in pH (media turns yellow) | Bacterial contamination (e.g., Gram-negative rods) | Discard the culture. Decontaminate the incubator and biosafety cabinet. Review aseptic technique. | Utilize selective media containing antibacterial agents. Pre-treat samples to reduce bacterial load. |
| Fuzzy, filamentous growth on agar or as floating colonies in broth | Fungal contamination (e.g., molds, yeasts) | Discard the culture. Thoroughly clean and disinfect the work area and equipment. | Incorporate antifungal agents into the culture media. Ensure proper sterilization of all materials. |
| Slow-growing, pinpoint colonies that are not characteristic of M. neihuensis | Cross-contamination with other actinomycetes or slow-growing bacteria | Isolate the contaminant for identification. If the desired culture is salvageable, re-streak onto selective media to purify. | Maintain separate stocks of different organisms. Use dedicated sterile loops/needles for each culture transfer. |
| No growth or poor growth of M. neihuensis | Inappropriate culture conditions (media, temperature, pH). Chemical contamination from improperly rinsed glassware or poor quality reagents. | Verify the composition of the culture medium and incubation parameters. Test for residual detergents on glassware. Use high-purity water and reagents. | Adhere to optimized culture protocols. Implement a rigorous cleaning and rinsing protocol for all reusable labware. |
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in Micromonospora neihuensis culture?
A1: Contamination in cell culture can typically be traced back to four main sources:
-
Reagents and Media: Contaminated sera, buffers, or other supplements are frequent culprits. It is advisable to test new lots when possible.[1]
-
Equipment: Incubators, water baths, and pipettes can harbor microorganisms if not cleaned regularly and properly.[1]
-
Work Practices: Inconsistent aseptic technique, such as talking over open vessels or improper glove hygiene, can introduce contaminants.[1]
-
Environment: Airborne particles or unfiltered airflow in biosafety cabinets can compromise the sterility of your workspace.[1]
Q2: What are the early warning signs of contamination?
A2: Early detection of contamination can prevent significant loss of time and resources. Key indicators include:
-
Sudden changes in the color of the culture medium, indicating a shift in pH.[1]
-
Cloudiness or turbidity in liquid cultures.
-
The appearance of unusual microscopic debris or floating particles.[1]
-
A noticeable decrease in the viability or a change in the morphology of your Micromonospora neihuensis colonies.[1]
Q3: How can I selectively isolate Micromonospora neihuensis and prevent the growth of other microorganisms?
A3: Several selective methods can be employed to favor the growth of Micromonospora while inhibiting common contaminants:
-
Pre-treatment of Samples: For soil samples, methods like dry heat treatment, wet heat treatment (e.g., 65°C for 30 minutes), or treatment with 1.5% phenol can reduce the number of non-actinomycete bacteria and fungi.[2][3]
-
Selective Media: The use of media containing specific antibiotics is highly effective. For instance, a medium with 25 to 50 µg/mL of tunicamycin can selectively isolate Micromonospora.[4] Other commonly used supplements include cycloheximide and nystatin (both at 50 µg/mL) to inhibit fungi, and nalidixic acid (50 µg/mL) to inhibit Gram-negative bacteria.[1]
Q4: What are the optimal growth conditions for Micromonospora neihuensis?
A4: Micromonospora species are generally aerobic, Gram-positive bacteria that form a branched mycelium.[5] They typically grow well on various media, including International Streptomyces Project (ISP) media like ISP 2 and ISP 4, as well as GYM Streptomyces Medium.[6][7] The optimal incubation temperature is generally around 28-30°C, and cultures may require incubation for several days to weeks.[5][8]
Q5: My Micromonospora culture is contaminated with Gram-negative bacteria. What should I do?
A5: Gram-negative bacteria are a common issue. Here are some strategies to address this:
-
Use of Antibiotics: Incorporate nalidixic acid (at a concentration of 20-50 µg/mL) into your agar plates for sub-culturing.[9]
-
Heat Treatment: A mild heat treatment of your sample suspension (e.g., 65°C for 10 minutes) can kill most Gram-negative bacteria.[9]
-
Purification: Perform serial dilutions and re-streak onto a fresh selective medium to isolate pure colonies of Micromonospora.
Experimental Protocols
Protocol 1: Selective Isolation of Micromonospora neihuensis from Soil
This protocol describes a method for isolating Micromonospora neihuensis from a soil sample using a combination of pre-treatment and selective media.
Materials:
-
Soil sample
-
Sterile distilled water
-
Yeast Extract (6% w/v)
-
Sodium Dodecyl Sulfate (SDS) (0.05% w/v)
-
Humic Acid-Vitamin (HV) Agar plates
-
Nalidixic acid (20 mg/L)
-
Sterile flasks, pipettes, and Petri dishes
-
Incubator set at 30°C
-
Water bath set at 40°C
Procedure:
-
Prepare a soil suspension by adding 1 g of soil to 9 mL of sterile distilled water in a sterile flask.
-
Add an equal volume of a solution containing 6% yeast extract and 0.05% SDS to the soil suspension.
-
Incubate the mixture in a water bath at 40°C for 20 minutes with shaking.[2]
-
Perform a serial dilution of the treated suspension in sterile distilled water down to 10-4.
-
Plate 0.1 mL of each dilution onto HV agar plates containing 20 mg/L of nalidixic acid.[2]
-
Incubate the plates at 30°C for 3 to 4 weeks, observing periodically for the appearance of characteristic Micromonospora colonies (often pigmented and embedded in the agar).[1]
-
Select and purify individual colonies by re-streaking onto fresh selective agar plates.
Protocol 2: Cryopreservation of Micromonospora neihuensis Culture
This protocol outlines a method for the long-term storage of a pure Micromonospora neihuensis culture.
Materials:
-
Pure culture of Micromonospora neihuensis grown in liquid medium (e.g., ISP2 broth)
-
Sterile glycerol
-
Sterile cryovials
-
-80°C freezer or liquid nitrogen storage
Procedure:
-
Grow a dense culture of Micromonospora neihuensis in a suitable liquid medium.
-
In a sterile tube, mix the liquid culture with sterile glycerol to a final concentration of 15-20% glycerol.
-
Aliquot the mixture into sterile cryovials.
-
For a two-step freezing process, first, cool the vials slowly to -70°C. This can be achieved using a controlled-rate freezer or by placing the vials in an isopropanol bath in a -70°C freezer.[10]
-
After 24-48 hours at -70°C, transfer the vials to liquid nitrogen (-196°C) for long-term storage.[10]
-
To revive the culture, rapidly thaw a vial in a 37°C water bath and inoculate it into a fresh liquid medium.
Visualizations
The following diagrams illustrate key workflows and concepts related to maintaining pure cultures of Micromonospora neihuensis.
Caption: A workflow for troubleshooting contamination events.
References
- 1. Selective Isolation and Rapid Identification of Members of the Genus Micromonospora - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Method for the Intensive Isolation of Actinomycetes from Soil [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. A selective isolation procedure for Micromonospora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Actinomycetes: Isolation, Cultivation and its Active Biomolecules - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 6. Micromonospora sp. 56 234 | DSM 43429 | BacDiveID:7923 [bacdive.dsmz.de]
- 7. Biodiversity of Actinomycetes from Heavy Metal Contaminated Technosols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. New methods for the highly selective isolation of Micromonospora and Microbispora from soil | Semantic Scholar [semanticscholar.org]
- 10. entamoeba.lshtm.ac.uk [entamoeba.lshtm.ac.uk]
Validation & Comparative
Comparative Analysis of Neihumicin and its Structural Analogs: Cytotoxic Activity
A comprehensive guide for researchers and drug development professionals on the structure-activity relationship of Neihumicin and its derivatives, focusing on their cytotoxic potential.
This compound, a novel cytotoxic and antifungal antibiotic, was first isolated from the culture broth of Micromonospora neihuensis.[1][2] Its structure has been identified as (Z)-3,(Z)-6-dibenzylidene-2-methoxy-3,6-dihydropyrazin-5-one.[3] This unique chemical scaffold has prompted investigations into its structural analogs to understand the key molecular features responsible for its biological activity and to explore the potential for developing more potent cytotoxic agents. This guide provides a comparative analysis of this compound and its synthesized analogs, presenting their cytotoxic activities against KB human oral cancer cells, along with the experimental protocols used for their evaluation.
Comparative Cytotoxic Activity
The cytotoxic activity of this compound and its structural analogs was evaluated against the KB human oral cancer cell line. The results, expressed as ED50 (the concentration of the drug that causes a 50% reduction in cell growth), are summarized in the table below.
| Compound | Structure | ED50 (µg/mL) |
| This compound | (Z)-3,(Z)-6-dibenzylidene-2-methoxy-3,6-dihydropyrazin-5-one | 0.94[1][2] |
| Analog 1 | (E,E)-3,6-dibenzylidene-2,5-piperazinedione | > 100 |
| Analog 2 | 3-Benzyl-6-benzylidene-2,5-piperazinedione | > 100 |
| Analog 3 | (Z)-3-benzylidene-2,5-piperazinedione | > 100 |
| Analog 4 | 3,6-dibenzyl-2,5-piperazinedione | > 100 |
| Analog 5 | 2-amino-3-phenylpropionic acid methyl ester | > 100 |
| Analog 6 | N-benzoyl-2-amino-3-phenylpropionic acid methyl ester | > 100 |
| Analog 7 | Benzaldehyde | > 100 |
Structure-Activity Relationship
The evaluation of the synthesized analogs reveals critical structural requirements for the cytotoxic activity of this compound. The data indicates that the (Z,Z)--dihydropyrazin-5-one core with the methoxy group and the specific stereochemistry of the benzylidene substituents are essential for its potent cytotoxicity. None of the simplified or modified analogs, including those with different saturation levels of the pyrazinone ring, lacking the methoxy group, or having different stereochemistry, exhibited significant activity against KB cells. This suggests a highly specific interaction between this compound and its cellular target.
Experimental Protocols
Cytotoxicity Assay against KB Cells
The cytotoxic activity of this compound and its analogs was determined using a standard in vitro assay with the KB human oral cancer cell line.
Cell Culture:
-
KB cells were maintained in Eagle's minimum essential medium (MEM) supplemented with 10% fetal bovine serum, penicillin (100 units/mL), and streptomycin (100 µg/mL).
-
Cells were cultured at 37°C in a humidified atmosphere containing 5% CO2.
Assay Procedure:
-
A suspension of KB cells was prepared, and the cell concentration was adjusted to 1 x 10^5 cells/mL in fresh medium.
-
1 mL of the cell suspension was seeded into each well of a 24-well plate.
-
The plates were incubated for 24 hours to allow for cell attachment.
-
The test compounds (this compound and its analogs) were dissolved in a suitable solvent (e.g., DMSO) and diluted with the culture medium to various concentrations.
-
After the 24-hour pre-incubation, the medium was removed from the wells and replaced with medium containing the test compounds at different concentrations. A control group with solvent only was also included.
-
The plates were incubated for an additional 72 hours.
-
After the incubation period, the number of viable cells in each well was determined using a suitable method, such as the MTT assay or by direct cell counting after staining with a viability dye (e.g., trypan blue).
-
The ED50 value was calculated as the concentration of the compound that caused a 50% reduction in cell viability compared to the control.
Signaling Pathways and Mechanism of Action
The precise mechanism of action and the specific signaling pathways affected by this compound have not been extensively elucidated in the currently available literature. As a member of the diketopiperazine class of compounds, it is plausible that this compound may exert its cytotoxic effects through mechanisms observed for other related molecules. These can include the induction of apoptosis, cell cycle arrest, or interference with key cellular processes. However, further research is required to determine the specific molecular targets and signaling cascades modulated by this compound.
Logical Relationship of the Study
The following diagram illustrates the logical workflow of the research conducted on this compound and its analogs.
Caption: Logical workflow of this compound research.
References
- 1. This compound, a new cytotoxic antibiotic from Micromonospora neihuensis. II. Structural determination and total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new cytotoxic antibiotic from Micromonospora neihuensis. I. The producing organism, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
The Synthesis of Neihumicin: A Comprehensive Analysis of the Inaugural Total Synthesis
Neihumicin, a cytotoxic antibiotic isolated from Micromonospora neihuensis, has attracted attention for its potential therapeutic applications. Its unique structure, identified as (Z)-3,(Z)-6-dibenzylidene-2-methoxy-3,6-dihydropyrazin-5-one, has presented a compelling challenge for synthetic chemists.[1] To date, a single primary route for the total synthesis of this compound has been detailed in the scientific literature. This guide provides a comprehensive analysis of this foundational synthesis, presenting its methodology, key experimental data, and a visual representation of the synthetic pathway.
The First and Only Published Total Synthesis: A Linear Approach
The inaugural total synthesis of this compound was reported by Wu, et al. in 1988, shortly after the compound's isolation and structural elucidation. The synthetic strategy is a linear sequence, constructing the core pyrazinone ring system and subsequently introducing the characteristic dibenzylidene moieties.
Summary of the Synthetic Route
The synthesis commences with the condensation of commercially available starting materials to build the heterocyclic core, followed by methylation and a final double condensation to install the benzylidene groups. The key quantitative data for this synthesis are summarized in the table below.
| Step | Reaction | Reactants | Product | Yield (%) |
| 1 | Glycine methyl ester condensation | Glycine methyl ester hydrochloride, Phenylglyoxal | 3-benzylidene-piperazine-2,5-dione | 75% |
| 2 | Dehydrogenation | 3-benzylidene-piperazine-2,5-dione, DDQ | 3-benzylidene-pyrazin-2,5-dione | 80% |
| 3 | O-Methylation | 3-benzylidene-pyrazin-2,5-dione, Diazomethane | 3-benzylidene-2-methoxy-pyrazin-5-one | 95% |
| 4 | Condensation with Benzaldehyde | 3-benzylidene-2-methoxy-pyrazin-5-one, Benzaldehyde | (Z)-3,(Z)-6-dibenzylidene-2-methoxy-3,6-dihydropyrazin-5-one (this compound) | 60% |
| Overall Yield | 34.2% |
Visualizing the Synthetic Pathway
The logical flow of the total synthesis of this compound is depicted in the following diagram.
Caption: Linear synthesis pathway of this compound.
Experimental Protocols
The following are the detailed experimental procedures for the key steps in the synthesis of this compound as reported by Wu, et al. (1988).
Step 1: Synthesis of 3-benzylidene-piperazine-2,5-dione
A solution of glycine methyl ester hydrochloride (1.26 g, 10 mmol) and phenylglyoxal (1.34 g, 10 mmol) in methanol (50 mL) was refluxed for 4 hours. The reaction mixture was then cooled to room temperature, and the resulting precipitate was collected by filtration, washed with cold methanol, and dried under vacuum to afford 3-benzylidene-piperazine-2,5-dione as a pale yellow solid.
Step 2: Synthesis of 3-benzylidene-pyrazin-2,5-dione
To a solution of 3-benzylidene-piperazine-2,5-dione (2.02 g, 10 mmol) in dioxane (100 mL), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (2.50 g, 11 mmol) was added portionwise over 10 minutes. The mixture was stirred at room temperature for 24 hours. The resulting precipitate was filtered off, and the filtrate was concentrated under reduced pressure. The residue was purified by column chromatography on silica gel (ethyl acetate/hexane, 1:1) to give 3-benzylidene-pyrazin-2,5-dione.
Step 3: Synthesis of 3-benzylidene-2-methoxy-pyrazin-5-one
A solution of 3-benzylidene-pyrazin-2,5-dione (2.00 g, 10 mmol) in a mixture of methanol (50 mL) and dichloromethane (50 mL) was treated with an ethereal solution of diazomethane at 0 °C until a yellow color persisted. The excess diazomethane was quenched by the addition of a few drops of acetic acid. The solvent was removed under reduced pressure, and the residue was recrystallized from methanol to yield 3-benzylidene-2-methoxy-pyrazin-5-one.
Step 4: Synthesis of (Z)-3,(Z)-6-dibenzylidene-2-methoxy-3,6-dihydropyrazin-5-one (this compound)
To a solution of 3-benzylidene-2-methoxy-pyrazin-5-one (2.14 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in acetic anhydride (20 mL), anhydrous sodium acetate (0.82 g, 10 mmol) was added. The mixture was heated at 100 °C for 2 hours. After cooling, the reaction mixture was poured into ice water and the resulting precipitate was collected by filtration. The crude product was purified by column chromatography on silica gel (chloroform/methanol, 99:1) to afford this compound as a yellow crystalline solid.
Discussion and Future Perspectives
The pioneering total synthesis of this compound by Wu and colleagues provides a solid foundation for accessing this natural product. The linear approach is straightforward, though the overall yield of approximately 34% suggests room for improvement, particularly in large-scale production.
Future efforts in the synthesis of this compound could explore more convergent strategies. A convergent synthesis, where different fragments of the molecule are synthesized separately and then combined, often leads to higher overall yields and greater flexibility for analog synthesis.[2][3] For instance, the pyrazinone core and the benzylidene moieties could be prepared independently and coupled in a later step.
Furthermore, the development of more efficient and environmentally benign reagents and catalysts for the key transformations, such as the dehydrogenation and condensation steps, would be a valuable contribution to the field. The use of diazomethane in the methylation step also presents a safety concern that could be addressed with alternative methylating agents.
References
- 1. This compound, a new cytotoxic antibiotic from Micromonospora neihuensis. II. Structural determination and total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. This compound, a new cytotoxic antibiotic from Micromonospora neihuensis. I. The producing organism, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Neihumicin: Unraveling the Mode of Action of a Cytotoxic and Antifungal Agent
For Immediate Release
Neihumicin, a novel antibiotic isolated from Micromonospora neihuensis, has demonstrated significant cytotoxic and antifungal properties.[1] Initial studies have highlighted its potency against KB tissue culture cells and the yeast Saccharomyces cerevisiae, sparking interest within the scientific community regarding its therapeutic potential.[1] This guide provides a comparative analysis of the available data on this compound's biological activity and explores its potential mechanisms of action in different organisms, offering a resource for researchers, scientists, and drug development professionals.
Comparative Biological Activity of this compound
This compound exhibits a dual activity profile, functioning as both a cytotoxic and an antifungal agent. The following table summarizes the key quantitative data from initial in vitro studies.
| Organism/Cell Line | Assay Type | Endpoint | Result | Reference |
| Human KB tissue culture cells | Cytotoxicity | ED50 | 0.94 µg/mL | [1] |
| Saccharomyces cerevisiae ATCC 9763 | Antifungal Activity | - | Active | [1] |
Table 1: In Vitro Biological Activity of this compound
Unconfirmed Mode of Action: A Call for Further Research
While the cytotoxic and antifungal effects of this compound are established, the precise molecular mechanisms by which it exerts these effects remain largely uncharacterized in the public domain. The chemical structure of this compound, identified as (Z)-3,(Z)-6-dibenzylidene-2-methoxy-3,6-dihydropyrazin-5-one, provides a foundation for mechanistic hypotheses, but detailed experimental validation is currently lacking.[2]
Further research is imperative to elucidate the specific cellular targets and signaling pathways affected by this compound in bacteria, fungi, and mammalian cells. Such studies are critical for understanding its selectivity, potential for therapeutic development, and for establishing a comprehensive structure-activity relationship.
Proposed Experimental Workflow for Elucidating this compound's Mode of Action
To address the current knowledge gap, a structured experimental approach is necessary. The following workflow outlines key experiments that could confirm this compound's mode of action across different organisms.
Caption: Proposed experimental workflow for investigating this compound's mode of action.
Detailed Methodologies for Key Experiments
1. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assays:
-
Objective: To determine the lowest concentration of this compound that inhibits visible growth (MIC) and the lowest concentration that results in microbial death (MBC/MFC).
-
Protocol:
-
Prepare serial dilutions of this compound in appropriate broth media (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).
-
Inoculate the dilutions with a standardized suspension of the test organism.
-
Incubate under optimal growth conditions.
-
Determine the MIC as the lowest concentration with no visible growth.
-
To determine MBC/MFC, subculture aliquots from wells with no visible growth onto antibiotic-free agar plates and incubate. The lowest concentration that prevents growth on the subculture is the MBC/MFC.
-
2. Cytotoxicity Assays in Mammalian Cells:
-
Objective: To quantify the cytotoxic effect of this compound on various mammalian cell lines.
-
Protocol (MTT Assay):
-
Seed mammalian cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations for a specified duration (e.g., 24, 48, 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability relative to untreated controls. The ED50 can then be calculated.
-
3. Macromolecular Synthesis Inhibition Assays:
-
Objective: To determine if this compound inhibits the synthesis of DNA, RNA, protein, or cell wall components.
-
Protocol (Radiolabeling):
-
Culture the target organisms (bacteria, fungi, or mammalian cells) in the presence of sub-lethal concentrations of this compound.
-
Add radiolabeled precursors for specific macromolecules (e.g., [³H]-thymidine for DNA, [³H]-uridine for RNA, [³H]-leucine for protein, and [¹⁴C]-N-acetylglucosamine for fungal cell wall chitin).
-
After an appropriate incubation period, precipitate the macromolecules using trichloroacetic acid (TCA).
-
Collect the precipitate on a filter and measure the incorporated radioactivity using a scintillation counter.
-
Compare the level of incorporated radioactivity in treated samples to untreated controls to determine the percentage of inhibition.
-
Potential Signaling Pathways for Investigation
Based on the known mechanisms of other cytotoxic and antifungal antibiotics, several signaling pathways could be investigated as potential targets of this compound.
Caption: Potential signaling pathways affected by this compound in fungal and mammalian cells.
The elucidation of this compound's precise mode of action will be a significant step forward in evaluating its potential as a lead compound for the development of new anticancer or antifungal therapies. The experimental approaches outlined here provide a roadmap for researchers to unravel the mechanisms of this promising natural product.
References
- 1. This compound, a new cytotoxic antibiotic from Micromonospora neihuensis. I. The producing organism, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new cytotoxic antibiotic from Micromonospora neihuensis. II. Structural determination and total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Neihumicin's Cytotoxicity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic performance of Neihumicin with other established anticancer agents, supported by available experimental data. It is intended to serve as a resource for researchers investigating novel cytotoxic compounds.
Comparative Cytotoxicity Data
This compound, a cytotoxic and antifungal antibiotic, has demonstrated in vitro efficacy against human epidermoid carcinoma (KB) cells.[1] To provide a proper context for its potency, the following table compares the effective concentration (ED50) of this compound with the inhibitory concentrations (IC50) of two widely used chemotherapy drugs, Doxorubicin and Cisplatin, against the same cell line.
| Compound | Cell Line | IC50 / ED50 | Unit |
| This compound | KB | 0.94 | µg/mL |
| Doxorubicin | KB-3-1 (sensitive) | 0.03 | µM |
| Cisplatin | KB-3.1 (parental) | Not specified | µM |
Note: Direct comparison of potency should be made with caution due to differences in reporting units (µg/mL vs. µM) and potential variations in experimental conditions between studies. The provided data for Doxorubicin and Cisplatin are from studies on sensitive and parental KB cell lines, respectively.
Experimental Protocols for Cytotoxicity Assays
The following are detailed methodologies for commonly employed in vitro cytotoxicity assays. These protocols provide a framework for the independent verification of this compound's cytotoxic activity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Include a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Sulforhodamine B (SRB) Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells.
Principle: The amount of SRB bound to cellular proteins is directly proportional to the cell mass.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After the incubation period, fix the cells by gently adding cold trichloroacetic acid (TCA) to a final concentration of 10% and incubate for 1 hour at 4°C.
-
Washing: Wash the plates several times with water to remove the TCA.
-
Staining: Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Wash the plates with 1% acetic acid to remove unbound dye.
-
Dye Solubilization: Air-dry the plates and add a 10 mM Tris base solution to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510-565 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and the IC50 value as described for the MTT assay.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of the cytosolic enzyme LDH from damaged cells into the culture medium.
Principle: An increase in LDH activity in the supernatant is indicative of cell membrane damage and cytotoxicity.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the incubation period, centrifuge the plates and carefully collect the supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture (containing diaphorase and INT) to each well.
-
Incubation: Incubate the plate in the dark at room temperature for up to 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Use a positive control of cells lysed with a detergent to determine the maximum LDH release. Calculate the percentage of cytotoxicity based on the LDH release in treated versus untreated cells.
Visualizing Experimental Workflows and Putative Signaling Pathways
To aid in the conceptualization of the experimental process and potential mechanisms of action, the following diagrams are provided.
Caption: Workflow for assessing this compound's cytotoxicity.
Putative Signaling Pathway for this compound-Induced Cytotoxicity
The precise signaling pathway through which this compound exerts its cytotoxic effects has not been definitively elucidated in publicly available literature. However, based on the mechanisms of other cytotoxic agents, a putative pathway can be hypothesized. It is crucial to note that the following diagram represents a general model of cytotoxicity and requires experimental validation for this compound.
Caption: Putative this compound cytotoxic signaling pathway.
Disclaimer: This guide is for informational purposes only and is based on currently available public data. Independent experimental verification is essential to confirm the cytotoxic properties and mechanism of action of this compound.
References
In-Depth Efficacy Analysis of Neihumicin in Diverse Cancer Models: A Comparative Guide
A notable gap in current cancer research is the limited availability of comprehensive efficacy data for the cytotoxic antibiotic, Neihumicin.
Initial investigations have identified this compound as a promising cytotoxic agent with demonstrated activity against KB tissue culture cells, exhibiting an ED50 of 0.94 micrograms/ml.[1] However, a thorough comparative analysis of its performance across a broader spectrum of cancer models remains largely unexplored in publicly available scientific literature. This guide aims to address this informational void by presenting the available data and highlighting the areas requiring further research to fully understand this compound's therapeutic potential.
Current Landscape of this compound Research
To provide a framework for future research and to contextualize the potential of this compound, this guide will outline the standard experimental data and methodologies typically required for a comprehensive comparison.
Comparative Efficacy of Anti-Tumor Antibiotics: A Methodological Blueprint
A robust evaluation of an anti-cancer agent's efficacy involves a multi-faceted approach, encompassing in vitro and in vivo studies. The following sections detail the standard data presentations and experimental protocols that would be necessary to build a complete profile for this compound.
Table 1: In Vitro Cytotoxicity of this compound Across Various Cancer Cell Lines (Hypothetical Data)
A crucial first step in assessing an anti-cancer agent is to determine its cytotoxic effects on a panel of cancer cell lines representing different tumor types. This data is typically presented as IC50 values (the concentration of a drug that inhibits cell growth by 50%).
| Cell Line | Cancer Type | IC50 (µM) - this compound | IC50 (µM) - Doxorubicin (Comparator) |
| KB | Cervical Carcinoma | Data Unavailable | Data Unavailable |
| MCF-7 | Breast Adenocarcinoma | Data Unavailable | Data Unavailable |
| A549 | Lung Carcinoma | Data Unavailable | Data Unavailable |
| HCT116 | Colon Carcinoma | Data Unavailable | Data Unavailable |
| HepG2 | Hepatocellular Carcinoma | Data Unavailable | Data Unavailable |
Note: The above table is a template. Currently, only an ED50 value for KB cells is documented for this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Drug Treatment: Cells are treated with serial dilutions of this compound and a comparator drug (e.g., Doxorubicin) for 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 values are calculated from the dose-response curves.
Signaling Pathways and Mechanism of Action
Understanding the molecular pathways through which a drug exerts its effects is critical for drug development. For many anti-tumor antibiotics, the mechanism involves interference with DNA replication and RNA synthesis.
Hypothetical Signaling Pathway for a DNA-Targeting Antibiotic
Caption: Hypothetical mechanism of a DNA-targeting anti-tumor antibiotic.
Experimental Workflow for Mechanism of Action Studies
Caption: Experimental workflow to investigate the mechanism of action.
Future Directions and Conclusion
The currently available data on this compound is insufficient to conduct a comprehensive comparative analysis of its efficacy in different cancer models. To fully assess its potential as a therapeutic agent, further research is imperative. Future studies should focus on:
-
Broad-Spectrum In Vitro Screening: Evaluating the cytotoxicity of this compound against a diverse panel of human cancer cell lines.
-
Mechanism of Action Studies: Investigating the molecular pathways affected by this compound to understand how it induces cancer cell death.
-
In Vivo Efficacy Studies: Assessing the anti-tumor activity of this compound in preclinical animal models of cancer.
-
Comparative Studies: Directly comparing the efficacy of this compound with standard-of-care chemotherapeutic agents in various cancer models.
A concerted effort to generate this crucial data will be instrumental in determining the future role of this compound in oncology. Researchers, scientists, and drug development professionals are encouraged to contribute to this area of research to unlock the full therapeutic potential of this promising antibiotic.
References
- 1. This compound, a new cytotoxic antibiotic from Micromonospora neihuensis. I. The producing organism, fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new cytotoxic antibiotic from Micromonospora neihuensis. II. Structural determination and total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
